molecular formula C24H19N3O8 B3087579 Fmoc-L-2,4-Dinitrophenylalanine CAS No. 1175832-19-5

Fmoc-L-2,4-Dinitrophenylalanine

Cat. No.: B3087579
CAS No.: 1175832-19-5
M. Wt: 477.4 g/mol
InChI Key: BBSAAJIMRIRWEU-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2,4-Dinitrophenylalanine is a useful research compound. Its molecular formula is C24H19N3O8 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSAAJIMRIRWEU-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-2,4-Dinitrophenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-L-2,4-Dinitrophenylalanine for Advanced Research Applications

Introduction: A Versatile Tool for Peptide Chemistry and Beyond

In the landscape of peptide synthesis and drug development, the strategic modification of amino acids is paramount to unlocking novel functionalities. This compound, a derivative of phenylalanine, stands out as a critical building block for researchers. This guide provides an in-depth technical overview of its core properties, mechanistic functions, and field-proven applications.

This molecule uniquely combines two essential chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (DNP) group. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled addition of amino acids to a growing peptide chain under mild, base-labile conditions[1][][3]. Concurrently, the DNP group, attached to the phenyl ring's side chain, serves as a powerful chromophore, a hapten for immunological studies, and an efficient fluorescence quencher[4][5][6]. This dual functionality makes this compound an indispensable tool for creating targeted therapeutics, studying protein interactions, and developing novel peptide-based assays[7].

This document will delve into the molecular architecture of this compound, provide a detailed, validated protocol for its incorporation into peptides via SPPS, and explore the mechanistic principles that drive its utility in advanced scientific applications.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's chemical and physical properties is the foundation of its successful application. This compound is a yellowish powder whose structure is precisely engineered for utility in Fmoc-based SPPS.

Chemical Structure

The molecule's structure consists of an L-phenylalanine core. The alpha-amino group is protected by the base-labile Fmoc group, while the phenyl side chain is substituted with two nitro groups at the 2 and 4 positions.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data is crucial for experimental design, including calculating molar equivalents and ensuring solubility. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 1175832-19-5[8]
Molecular Formula C₂₄H₁₉N₃O₈[7][9]
Molecular Weight 477.42 g/mol [7][9]
Appearance Yellowish powder[7]
Melting Point 175 - 181 °C[7]
Purity (HPLC) ≥99%[7]
Storage Conditions Store at 0 - 8 °C, desiccated[7][8]

Section 2: The Role of the Dinitrophenyl (DNP) Group - A Mechanistic Insight

The utility of this compound extends beyond its function as a mere building block. The DNP moiety is a versatile functional group with well-characterized properties as a fluorescence quencher. Its absorption spectrum significantly overlaps with the emission spectra of common fluorophores like tryptophan and coumarin derivatives[4][5].

This property is harnessed in the design of fluorogenic substrates for enzyme activity assays, particularly for proteases[6]. In a typical assay, a peptide sequence is synthesized with a fluorophore on one side of the cleavage site and a DNP-containing residue (such as 2,4-dinitrophenylalanine) on the other. In the intact peptide, the DNP group quenches the fluorophore's emission through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between them, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity[6]. This provides a direct and continuous measure of enzyme activity.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the dominant methodology for modern peptide synthesis due to its use of mild, base-labile deprotection conditions, which preserves the integrity of sensitive peptide sequences[][10]. This compound is fully compatible with this strategy.

Workflow Overview

The incorporation of this modified amino acid follows the standard SPPS cycle of deprotection, activation, and coupling.

spss_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle for this compound Resin Resin with Free Amine (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection - Reagent: 20% Piperidine in DMF - Exposes N-terminal amine Resin->Deprotection Start Cycle Wash1 2. DMF Wash - Removes piperidine and dibenzofulvene Deprotection->Wash1 Coupling 4. Coupling Reaction - Activated aa forms peptide bond - Monitored by Ninhydrin test Wash1->Coupling Activation 3. Amino Acid Activation - this compound - Activator (e.g., HATU) - Base (e.g., DIPEA) Activation->Coupling Pre-activation Wash2 5. DMF Wash - Removes excess reagents Coupling->Wash2 Wash2->Deprotection Repeat for next aa Cleavage Final Cleavage & Deprotection - Reagent: TFA Cocktail (e.g., TFA/TIS/H₂O) - Releases peptide from resin Wash2->Cleavage End of Synthesis Purification Purification (HPLC) Cleavage->Purification

Caption: Standard Fmoc-SPPS workflow for incorporating a new amino acid.

Detailed, Self-Validating Protocol for Incorporation

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. It is designed for a 0.1 mmol synthesis scale.

Materials:

  • Resin-bound peptide (0.1 mmol scale) with a free N-terminal amine

  • This compound (4 equiv., 0.4 mmol, 190.97 mg)

  • HATU (3.9 equiv., 0.39 mmol, 148.28 mg)

  • N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol, 139 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Kaiser Test (Ninhydrin) reagents

Methodology:

  • Resin Preparation & Deprotection (If Necessary):

    • Action: If the N-terminus of the resin-bound peptide is still Fmoc-protected, it must be deprotected first. Swell the resin in DMF for 30 minutes. Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain. Add another 5 mL of 20% piperidine solution and agitate for 10-15 minutes[1][11].

    • Causality: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures the reaction goes to completion. Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism[12].

    • Validation: After deprotection, wash the resin thoroughly with DMF (5 x 5 mL). Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of free primary amines, indicating successful deprotection and readiness for coupling[1].

  • Amino Acid Activation:

    • Action: In a separate glass vial, dissolve this compound (190.97 mg) and HATU (148.28 mg) in 2 mL of DMF. Add DIPEA (139 µL) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

    • Causality: HATU is a highly efficient aminium-based coupling reagent that rapidly converts the carboxylic acid of the amino acid into a more reactive acyluronium intermediate. DIPEA acts as a non-nucleophilic base to activate the carboxyl group and maintain a basic pH required for the reaction, without prematurely cleaving the Fmoc group[12]. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin, maximizing coupling efficiency.

  • Coupling Reaction:

    • Action: Drain the DMF from the washed resin. Add the activated amino acid solution to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

    • Causality: The activated carboxyl group of this compound reacts with the free N-terminal amine on the resin-bound peptide to form a stable amide (peptide) bond. The use of a 4-fold excess of the amino acid and coupling reagents drives the reaction to completion, which is a core principle of solid-phase synthesis[13].

  • Monitoring and Validation:

    • Action: After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. Perform a Kaiser test.

    • Validation: A negative Kaiser test (colorless or faint yellow beads) indicates that all free amines have reacted, and the coupling is complete. If the test is positive (blue beads), the coupling reaction was incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Washing and Preparation for Next Cycle:

    • Action: Once coupling is complete and validated, drain the reaction solution. Wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

    • Causality: Thorough washing is critical to prevent unwanted side reactions in subsequent synthesis cycles and to ensure the final purity of the peptide[1]. The resin is now ready for the deprotection of the newly added this compound to continue the peptide chain elongation.

Section 4: Safety and Handling

As a standard laboratory practice, all chemicals should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14].

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a fume hood[14][15].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C to maintain its stability and purity[7].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Radboud Repository. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. Retrieved from [Link]

  • Green, N. M. (1964). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 90(3), 564–568. Retrieved from [Link]

  • Gîrţu, M. A., et al. (2011). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 12(9), 5555-5570. Retrieved from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Rusu, E., Airinei, A., & Tigoianu, R. I. (2011). Quenching of tryptophan and 4,4'-diaminostilbene fluorescence by dinitrophenyl ethers: Use of 1-allyloxy-2,4-dinitrobenzene, as a quencher. Romanian Biotechnological Letters, 16(1), 130-136. Retrieved from [Link]

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet. Retrieved from [Link]

  • AnaSpec, Inc. (2021, February 23). Safety Data Sheet (SDS) - Fmoc-(N-β-(2,4-dinitrophenyl))-L-α,β-diaminopropionic acid. Retrieved from [Link]

  • PubMed. (1964). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

CAS 1175832-19-5 Fmoc-L-2,4-dinitrophenylalanine specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-L-2,4-dinitrophenylalanine (CAS 1175832-19-5) for Advanced Research Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a specialized, non-canonical amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and the development of novel bioconjugates. The incorporation of the 2,4-dinitrophenyl (DNP) moiety onto the phenylalanine side chain introduces unique chemical handles and spectroscopic properties, enabling advanced applications in drug discovery, immunology, and protein engineering. This guide provides a comprehensive overview of the core specifications, quality control methodologies, and strategic applications of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind quality control parameters and provide field-proven protocols to ensure the successful integration of this versatile reagent into your research workflows.

Foundational Chemistry and Core Compound Profile

A robust understanding of the final Fmoc-protected derivative begins with its core structure: L-2,4-dinitrophenylalanine. The properties of this foundational molecule are integral to the behavior of its Fmoc-protected counterpart.

The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, making it invaluable for antibody production and immunoassays[1]. Furthermore, the electron-withdrawing nature of the two nitro groups on the aromatic ring alters the electronic properties of the side chain, which can be exploited in studies of protein structure and enzyme kinetics[1].

Table 1: Core Compound Specifications - L-2,4-Dinitrophenylalanine

ParameterSpecificationSource(s)
CAS Number 49607-21-8[1][]
Molecular Formula C₉H₉N₃O₆[1][]
Molecular Weight 255.18 g/mol [1][]
Appearance Yellowish to brown powder[1][]
Purity ≥ 99% (HPLC)[1]
Melting Point > 300 °C[1][]
Optical Rotation [α]D²⁵ = +38 ± 1º (c=1 in 1N HCl)[1]
Storage Store at 2-8 °C[1][]

This compound: Critical Quality Specifications

The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the α-amino terminus is the crucial modification that enables this amino acid's utility in modern peptide synthesis[]. The quality of the Fmoc-protected raw material directly and significantly impacts the yield and purity of the final synthetic peptide[4]. While a specific certificate of analysis for the L-isomer (CAS 1175832-19-5) is not publicly available, we can establish a set of stringent, field-proven specifications based on high-quality Fmoc-amino acids and the detailed data available for its D-enantiomer, Fmoc-D-2,4-dinitrophenylalanine (CAS 1217733-50-0)[5].

Table 2: Recommended Specifications for this compound

ParameterRecommended SpecificationRationale and Scientific ImpactSource(s)
CAS Number 1175832-19-5Unique identifier for the L-isomer.N/A
Molecular Formula C₂₄H₁₉N₃O₈Derived from Fmoc group + L-2,4-dinitrophenylalanine.[5]
Molecular Weight 477.42 g/mol Critical for accurate reagent measurement and mass spectrometry validation.[5]
Appearance Yellowish powderThe color is characteristic of the DNP moiety. Visual inspection is a first-pass quality check.[5]
Purity (HPLC) ≥ 98%Minimizes the incorporation of impurities into the peptide sequence, which simplifies downstream purification and improves overall yield.[5][6]
Enantiomeric Purity ≥ 99.8% (L-isomer)Prevents the introduction of diastereomeric impurities into the peptide, which are often difficult to separate and can have significant, unpredictable biological consequences.[4]
Free Amino Acid ≤ 0.2%Unprotected amino acid can lead to double insertion events during coupling, resulting in difficult-to-remove impurities with a +255 Da mass difference.[4]
Acetate Content ≤ 0.02%Acetic acid, a potential trace impurity, can act as a capping agent, prematurely terminating peptide chain growth and reducing the yield of the full-length product.[4]
Solubility Soluble in DMFEnsures efficient delivery and reaction kinetics during automated or manual solid-phase synthesis. Poor solubility can lead to incomplete coupling.[7]
Storage Long-term: -20°C; Short-term: 4°CProtects the labile Fmoc group from degradation and preserves the chemical integrity of the compound. Provided as a lyophilized powder.[8]

Quality Control and Analytical Validation: A Self-Validating System

To ensure trustworthy and reproducible results, every batch of this compound must be rigorously validated. The following protocols represent a comprehensive approach to quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the chemical purity of Fmoc-amino acids. The goal is to separate the main compound from any synthesis-related impurities or degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: Monitor the elution profile at 254 nm and 300 nm. The Fmoc group has a strong absorbance, making detection highly sensitive[9].

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Identity Verification

Mass spectrometry and NMR spectroscopy are essential for confirming the structural integrity and identity of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method. The expected molecular ion peak [M+H]⁺ should be approximately 478.4 g/mol . This confirms the correct molecular weight, validating that both the Fmoc group and the DNP moiety are present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed fingerprint of the molecule. Key expected signals include the characteristic aromatic protons of the Fmoc and DNP groups, and the α- and β-protons of the phenylalanine backbone. A protocol similar to that for other Fmoc-protected amino acids can be followed[10].

Solubility Determination

Practical solubility is a critical parameter for use in automated peptide synthesizers.

Experimental Protocol: Solubility Assessment

  • Sample Preparation: Weigh 10-20 mg of the high-purity, dry compound into a small glass vial[7].

  • Solvent Addition: Add the test solvent (e.g., DMF) in small, measured increments (e.g., 50 µL)[7].

  • Agitation: After each addition, vortex or sonicate the mixture to facilitate dissolution[7].

  • Endpoint Determination: The solubility endpoint is the point at which a clear solution is formed with no visible solid particles remaining[7].

  • Calculation: Calculate the solubility in mg/mL. For SPPS, a solubility that allows for a concentration of at least 0.2 M is typically desired.

Strategic Applications in Research and Drug Development

The unique structure of this compound opens avenues for several advanced applications.

Solid-Phase Peptide Synthesis (SPPS)

This is the primary application. The Fmoc group provides temporary α-amino protection, which is cleaved under mild basic conditions (typically 20% piperidine in DMF), preserving acid-labile side-chain protecting groups[][]. The DNP-modified phenylalanine can be incorporated at any position in a peptide sequence.

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple First Amino Acid (e.g., Fmoc-AA-OH) Resin->AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 AA2 Couple Fmoc-L-2,4-DNP-Phe-OH (HBTU/DIPEA in DMF) Wash1->AA2 Free N-terminus Deprotect2 Fmoc Deprotection AA2->Deprotect2 Wash2 Wash Deprotect2->Wash2 AA_n Couple Next Fmoc-AA-OH Wash2->AA_n Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) AA_n->Cleave Repeat Cycles Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Standard Fmoc-SPPS workflow incorporating this compound.

Bioconjugation and Immunoassay Development

The DNP group serves as a powerful tag. Peptides containing L-2,4-dinitrophenylalanine can be used as antigens to generate highly specific anti-DNP antibodies. These antibodies can then be used to detect, purify, or immobilize the synthesized peptide in a variety of immunoassay formats, such as ELISA or Western blotting[12]. This provides an orthogonal handle to other common tags like biotin.

Probing Protein-Protein Interactions

The DNP moiety can act as a probe. Its introduction into a peptide sequence can be used to study binding interfaces. The unique spectroscopic signature of the DNP group may allow for monitoring environmental changes upon binding to a target protein.

QC_Decision_Tree start Receive Fmoc-L-2,4-DNP-Phe-OH check_appearance Visual Inspection: Yellowish Powder? start->check_appearance hplc_purity HPLC Analysis: Purity ≥ 98%? check_appearance->hplc_purity Yes fail Quarantine & Reject Batch check_appearance->fail No ms_identity Mass Spec Analysis: Correct [M+H]⁺? hplc_purity->ms_identity Yes hplc_purity->fail No solubility_test Solubility Test: Soluble in DMF? ms_identity->solubility_test Yes ms_identity->fail No pass Qualified for Use in Synthesis solubility_test->pass Yes solubility_test->fail No

Caption: Quality control decision workflow for incoming raw material.

Conclusion

This compound is a high-value chemical tool whose successful application is predicated on a rigorous adherence to quality control standards. By understanding the function of each component of its structure—the L-phenylalanine backbone, the DNP side-chain probe, and the Fmoc protecting group—researchers can leverage its unique properties to advance their work in peptide chemistry and drug discovery. The specifications and protocols outlined in this guide provide a robust framework for the validation and effective use of this versatile amino acid derivative, ensuring the integrity and reproducibility of experimental outcomes.

References

  • N-(2,4-Dinitrophenyl)-L-alanine. PubChem, National Center for Biotechnology Information. [Link]

  • Fmoc-L-phe(2-OH)-OH. PubChem, National Center for Biotechnology Information. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • General Experimental Procedures. Royal Society of Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]

  • Certificate Of Analysis General Template. Alpha Resources, Inc. [Link]

  • The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Fmoc-L-amino acids. AAPPTec. [Link]

  • Supplier Quality Requirements. GSC. [Link]

  • Supporting Information - Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B. Semantic Scholar. [Link]

  • Purchase Specification General Template. PCC Structurals. [Link]

  • General Requirements for Suppliers. L3Harris. [Link]

  • Supplier Criteria. Spirit AeroSystems. [Link]

Sources

A Technical Guide to Differentiated Applications of Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH in Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and modification, the selection of appropriate building blocks is paramount to achieving the desired molecular architecture and functionality. This guide provides an in-depth technical comparison of two specialized amino acid derivatives: Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH. While both molecules incorporate a dinitrophenyl moiety, their strategic placement on different amino acid scaffolds—phenylalanine versus lysine—leads to distinct and complementary applications in peptide research and drug development. This paper will elucidate these differences, providing a framework for the rational selection and implementation of these valuable reagents.

Core Chemical Identities and Functional Roles

At first glance, the 2,4-dinitrophenyl (Dnp) group is the common feature of both molecules. However, its covalent attachment to either the side chain of lysine or the phenyl ring of phenylalanine dictates its primary utility in peptide synthesis.

Fmoc-L-Lys(Dnp)-OH is primarily employed as a fluorescence quencher in the design of internally quenched fluorescent (IQF) or Förster Resonance Energy Transfer (FRET) peptide substrates[1][2]. The Dnp group, attached to the ε-amino group of the lysine side chain, acts as an efficient acceptor for a variety of fluorophores, including 7-methoxycoumarin-4-yl)acetyl (Mca) and 7-amino-4-carbamoylmethylcoumarin (ACC)[3][4]. The spatial proximity of the Dnp quencher to the fluorophore within an intact peptide substrate results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the donor and acceptor, leading to a measurable increase in fluorescence, which allows for the sensitive detection of protease activity[1].

Fmoc-Phe(2,4-diNO₂)-OH , on the other hand, serves a more multifaceted role. While the dinitrophenyl group can also function as a quencher in FRET pairs, its integration into the phenylalanine side chain opens up additional applications[5]. The electron-withdrawing nature of the two nitro groups significantly alters the electronic properties of the phenyl ring, making it a useful infrared (IR) probe for studying peptide conformation and environment[5]. Furthermore, the nitro groups can be chemically reduced to amino groups, transforming the 4-nitrophenylalanine residue into a 4-aminophenylalanine, which can then be used for further bioconjugation or to modulate the biological activity of the peptide[6]. There is also a theoretical basis for the photolability of nitrobenzyl compounds, suggesting a potential for photocleavage of the dinitrophenyl group under specific UV irradiation conditions, although this is not a commonly cited application in standard solid-phase peptide synthesis (SPPS) protocols[7][8].

Comparative Analysis of Key Properties

To aid in the selection process, the following table summarizes the core differences between these two amino acid derivatives.

FeatureFmoc-Phe(2,4-diNO₂)-OHFmoc-L-Lys(Dnp)-OH
Primary Application - Building block for peptide synthesis- Fluorescence quencher- Infrared probe- Precursor for aminophenylalanine- Fluorescence quencher in FRET substrates
Attachment of Dnp Group Phenyl ring of phenylalanine side chainε-amino group of lysine side chain
Deprotection/Cleavage Dnp group is generally stable under standard SPPS conditions. Can be reduced to an amino group. Potential for photocleavage.Dnp group is labile to thiolysis (e.g., with thiophenol)[9][10].
Orthogonality in Fmoc SPPS The Dnp group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF)[11].The Dnp group can be selectively removed on-resin without affecting most other acid-labile side-chain protecting groups, offering an orthogonal protection strategy[11].
Potential Side Reactions Standard side reactions associated with Fmoc-SPPS of hydrophobic residues.Incomplete Dnp deprotection can lead to heterogeneous peptide populations. Residual thiophenol after deprotection can interfere with subsequent steps.
Impact on Peptide Properties - Modulates electronic properties of the phenyl ring.- Can influence peptide conformation and membrane interactions[12].- Reduction to aminophenylalanine introduces a reactive site.- Primarily serves to quench fluorescence.- The lysine side chain provides a flexible linker for the quencher.

Experimental Workflows and Methodologies

Incorporation into Peptides via Fmoc-SPPS

Both Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Final_Deprotection Final Deprotection & Cleavage Washing2->Final_Deprotection synthesis complete Repeat->Fmoc_Deprotection Dnp_Deprotection Start Peptide-Resin with Lys(Dnp) Thiolysis Treat with Thiophenol and Base (e.g., DIEA) in DMF Start->Thiolysis Washing Thorough Washing (DMF, DCM, MeOH) Thiolysis->Washing End Peptide-Resin with free Lys ε-NH₂ Washing->End

Caption: Workflow for the thiolytic deprotection of the Dnp group.

Step-by-Step Protocol for Dnp Deprotection:

  • Resin Preparation: Swell the Dnp-protected peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 20% thiophenol and 10% DIEA in DMF.

  • Thiolysis Reaction: Treat the resin with the deprotection cocktail and agitate at room temperature for 1-2 hours. The solution will typically turn yellow, indicating the release of the Dnp-thiol adduct.

  • Washing: Filter the resin and wash extensively with DMF, followed by dichloromethane (DCM) and methanol to ensure complete removal of the cleaved Dnp group and excess reagents.[10]

Causality Behind Experimental Choices:

  • Thiophenol: Thiophenol is a soft nucleophile that readily attacks the electron-deficient dinitrophenyl ring in a nucleophilic aromatic substitution (SNAr) reaction.[9]

  • Base (DIEA): The base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which is the active species in the deprotection reaction.

  • Extensive Washing: Thorough washing is critical to remove the highly colored and potentially reactive Dnp-thiol adduct, which could interfere with subsequent synthetic steps or purification.

Advanced Applications and Considerations

FRET-Based Protease Assays with Fmoc-L-Lys(Dnp)-OH

The primary application of Fmoc-L-Lys(Dnp)-OH is in the synthesis of FRET substrates for studying protease activity. A common FRET pair is Mca as the fluorophore and Dnp as the quencher.[2][3]

Example FRET Substrate Design:

A typical FRET substrate will have the fluorophore and quencher positioned on opposite sides of the protease cleavage site. For example, a substrate for a matrix metalloproteinase (MMP) might have the sequence:

Mca-Pro-Leu-Gly-Leu-Ala-Arg-Lys(Dnp)-NH₂

In the intact peptide, the fluorescence of the Mca group is quenched by the proximal Dnp group. Upon cleavage of the Gly-Leu bond by an MMP, the Mca-containing fragment is released, leading to a significant increase in fluorescence.

Leveraging the Properties of Fmoc-Phe(2,4-diNO₂)-OH

The incorporation of Fmoc-Phe(2,4-diNO₂)-OH offers unique opportunities beyond its use as a simple building block.

  • Infrared Probes: The nitro groups on the phenyl ring have distinct IR absorption bands that are sensitive to the local environment. This allows for the use of Phe(2,4-diNO₂) as a site-specific vibrational probe to study peptide folding, binding, and membrane interactions.

  • Precursor to Aminophenylalanine: The dinitro-phenylalanine residue can be selectively reduced to di-aminophenylalanine on-resin or in solution. This introduces two primary amine functionalities that can be used for subsequent labeling with fluorophores, cross-linking agents, or other moieties.

Conclusion

Fmoc-Phe(2,4-diNO₂)-OH and Fmoc-L-Lys(Dnp)-OH are both valuable tools in the peptide chemist's arsenal, but their applications are largely distinct. Fmoc-L-Lys(Dnp)-OH is the go-to reagent for introducing a Dnp quencher for FRET-based assays, offering a reliable and well-established method for monitoring enzymatic activity. Its deprotection via thiolysis provides an orthogonal handle for on-resin manipulations.

In contrast, Fmoc-Phe(2,4-diNO₂)-OH is a more versatile building block. While it can also function as a quencher, its true strength lies in the unique properties conferred by the dinitrophenyl ring on the phenylalanine side chain. Its use as an IR probe and as a precursor to a reactive aminophenylalanine residue opens up a wider range of possibilities for designing peptides with novel functionalities and for studying their structure and interactions.

The choice between these two reagents should be guided by the specific experimental goals. For straightforward fluorescence quenching in protease assays, Fmoc-L-Lys(Dnp)-OH is the logical choice. For applications requiring a modified phenylalanine with unique spectroscopic properties or the potential for subsequent chemical modification, Fmoc-Phe(2,4-diNO₂)-OH provides a powerful and flexible alternative. A thorough understanding of the chemical properties and reactivity of each of these building blocks is essential for their successful implementation in the synthesis of complex and functional peptides.

References

  • Rubinstein, M., et al. (1991). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 38(6), 523-529. [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]

  • Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14(3), 193-195. [Link]

  • Tokmina-Roszyk, M., Tokmina-Roszyk, D., & Fields, G. B. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Biopolymers, 99(11), 865–873. [Link]

  • CD Formulation. Quenched Fluorescent Peptide (FRET Peptide) Synthesis. [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Martin, D. P., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 282(48), 34851–34857. [Link]

  • Eurogentec. FRET Peptides | Custom peptide Synthesis. [Link]

  • Lee, J., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(21), 2953-2960. [Link]

  • Blackburn, S. (1950). Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. The Biochemical Journal, 47(3), xxxi. [Link]

  • Van der Westhuizen, D. R., & van der Merwe, M. J. (1985). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Journal of Chromatography A, 333(2), 379-386. [Link]

  • Aapptec Peptides. Fmoc-Phe(4-NO2)-OH [95753-55-2]. [Link]

  • ResearchGate. Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]

  • Li, J., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications, 10(1), 1-10. [Link]

  • Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. (2017). Biointerphases, 12(5), 05G605. [Link]

  • ResearchGate. Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. [Link]

  • Dumitraş Huţanu, C. A., Zaharia, M., & Pintilie, O. (2013). Photobehavior of an Acidochromic Dinitrophenyl-Hydrazinylidene Derivative: A Case of Total Internal Conversion. Molecules, 18(10), 12396–12410. [Link]

  • SLS. FMOC-PHE(4-NO2)-OH | 8520290025 | SIGMA-ALDRICH. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • CEM Corporation. Fmoc-Phe-OH. [Link]

  • Aapptec Peptides. Fmoc-D-Phe(4-NO2)-OH [177966-63-1]. [Link]

  • Poreba, M., & Salvesen, G. S. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135. [Link]

  • PubChem. Fmoc-L-phe(2-OH)-OH. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Marras, S. A. (2006). Choosing reporter-quencher pairs for efficient quenching through formation of intramolecular dimers. Methods in molecular biology (Clifton, N.J.), 335, 3–16. [Link]

  • Pires, D. A., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry, 17(20), 2296-2306. [Link]

  • JPT Peptide Technologies. Fmoc-Phe-Phe-OH | CAS 84889-09-8. [Link]

Sources

An In-depth Technical Guide to Fmoc-L-2,4-Dinitrophenylalanine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Fmoc-L-2,4-dinitrophenylalanine, a critical building block for researchers, scientists, and drug development professionals. The guide details its molecular properties, provides robust protocols for its synthesis and characterization, and discusses its applications in peptide synthesis and beyond. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for the effective utilization of this important amino acid derivative.

Introduction: The Strategic Importance of this compound

In the landscape of peptide chemistry and drug discovery, the strategic modification of amino acids is paramount to enhancing the therapeutic potential of peptides. This compound stands out as a uniquely functionalized building block. The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) group offers a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS).[1][2] Simultaneously, the 2,4-dinitrophenyl (DNP) moiety on the phenylalanine side chain provides a versatile handle for a variety of applications. The DNP group's strong chromophoric nature makes it an excellent tool for spectroscopic studies and for monitoring reaction progress.[3] Furthermore, it can serve as a hapten for antibody production and as a reactive site for bioconjugation, enabling the development of targeted drug delivery systems.[3]

This guide provides a detailed exploration of this compound, from its fundamental properties to its synthesis and detailed characterization.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₂₄H₁₉N₃O₈[3]
Molecular Weight 477.42 g/mol [3]
Appearance Yellowish powder[3]
Melting Point 175 - 181 °C[3]
Storage Conditions 0 - 8 °C[3]

Note: The data presented is for the D-enantiomer, which is expected to have identical physical properties to the L-enantiomer, with the exception of the sign of optical rotation.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the introduction of the 2,4-dinitrophenyl group onto the phenyl ring of L-phenylalanine. The second stage is the protection of the alpha-amino group with the Fmoc moiety.

Synthesis_Workflow cluster_0 Stage 1: Dinitrophenylation cluster_1 Stage 2: Fmoc Protection L_Phe L-Phenylalanine DNP_Phe L-2,4-Dinitrophenylalanine L_Phe->DNP_Phe Nucleophilic Aromatic Substitution DNFB 1-Fluoro-2,4-dinitrobenzene (DNFB) DNFB->DNP_Phe Final_Product This compound DNP_Phe->Final_Product Nucleophilic Acyl Substitution Fmoc_OSu Fmoc-OSu Fmoc_OSu->Final_Product

A two-stage synthetic workflow for this compound.
Stage 1: Synthesis of L-2,4-Dinitrophenylalanine

This protocol is based on the established reaction of amino acids with 2,4-dinitrochlorobenzene or 1-fluoro-2,4-dinitrobenzene.[4]

Materials:

  • L-Phenylalanine

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) or 2,4-Dinitrochlorobenzene

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

  • Brine

Protocol:

  • Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

  • Addition of Dinitrophenylating Agent: While stirring vigorously at room temperature, slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 equivalents) in a minimal amount of dioxane.

  • Reaction: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted DNFB.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. A yellow precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude L-2,4-dinitrophenylalanine can be purified by recrystallization or flash column chromatography.

Stage 2: Fmoc Protection of L-2,4-Dinitrophenylalanine

This protocol utilizes the widely adopted method of Fmoc protection using Fmoc-OSu.[1][][6]

Materials:

  • L-2,4-Dinitrophenylalanine (from Stage 1)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

Protocol:

  • Dissolution: Dissolve L-2,4-dinitrophenylalanine (1 equivalent) in a mixture of THF (or dioxane) and aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents) dissolved in a minimal amount of THF or dioxane.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. A precipitate of the product will form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Isolation: Concentrate the solution under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield pure this compound.[]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Characterization_Workflow Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC Chiral_HPLC Chiral HPLC Analysis Synthesized_Product->Chiral_HPLC NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity Purity Assessment HPLC->Purity Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation

A multi-faceted workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for assessing the purity of the final product.

ParameterCondition
Column C18, 3-5 µm particle size, 100-120 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 360 nm (for the DNP and Fmoc groups, respectively)
Column Temperature 25-40 °C
Chiral HPLC

Ensuring the enantiomeric purity is critical, especially for applications in drug development. Chiral HPLC can effectively separate the D- and L-enantiomers.[7]

ParameterCondition
Column Polysaccharide-based or crown-ether-based chiral stationary phases (CSPs) are often effective for Fmoc-amino acids.[7][8]
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic modifier (e.g., TFA).
Detection UV at 254 nm and 360 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts can be predicted based on the structure and comparison to similar compounds.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (Fmoc group): Multiple signals between 7.2 and 7.9 ppm.

  • Aromatic Protons (Dinitrophenyl group): Distinct signals in the downfield aromatic region, typically between 7.5 and 9.0 ppm, showing characteristic splitting patterns.

  • Alpha-Proton (CH): A multiplet between 4.0 and 5.0 ppm.

  • Beta-Protons (CH₂): Diastereotopic protons appearing as a multiplet, typically between 3.0 and 3.5 ppm.

  • Fmoc CH and CH₂: Signals associated with the fluorenyl group's methylene and methine protons, usually between 4.0 and 4.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons (Carboxylic acid and Fmoc): Signals in the range of 170-175 ppm and around 156 ppm, respectively.

  • Aromatic Carbons: Numerous signals in the 120-150 ppm region.

  • Alpha-Carbon: A signal around 55-60 ppm.

  • Beta-Carbon: A signal around 35-40 ppm.

  • Fmoc Carbons: Characteristic signals for the fluorenyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

  • Expected [M-H]⁻ ion: m/z 476.41

  • Expected [M+H]⁺ ion: m/z 478.43

  • Expected [M+Na]⁺ ion: m/z 500.41

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure through fragmentation analysis. Expected fragmentation would involve the loss of the Fmoc group (222.2 Da) and characteristic fragmentations of the dinitrophenylalanine side chain.

Applications in Research and Development

This compound is a valuable reagent with diverse applications:

  • Solid-Phase Peptide Synthesis (SPPS): As a building block for introducing a DNP-labeled residue into a peptide sequence.[3]

  • Bioconjugation: The DNP group can be used for conjugation to other biomolecules.[3]

  • Hapten for Antibody Production: The DNP moiety is a well-known hapten for raising antibodies.

  • Fluorescence Quenching: The DNP group can act as a quencher in fluorescence resonance energy transfer (FRET) based assays.

  • Drug Development: The unique electronic and steric properties of the dinitrophenyl group can be exploited to modulate the biological activity of peptides.

Conclusion

This compound is a highly versatile and valuable tool for chemical biologists, medicinal chemists, and materials scientists. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and a summary of its key applications. By following the methodologies outlined herein, researchers can confidently synthesize and utilize this important compound to advance their scientific endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

  • Gross, E., & Meienhofer, J. (Eds.). (2014). The Peptides: Analysis, Synthesis, Biology. Academic Press.
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2021, January 15). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Retrieved from [Link]

  • Total-Synthesis.com. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • PUBDB. (2025, March 7). Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • MDPI. (2015, February 26). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

  • ResearchGate. (2021, August). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • PubMed. (n.d.). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • PubMed. (2007, January 15). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Retrieved from [Link]

  • ResearchGate. (2025, August 9). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]

  • Longdom Publishing. (2026, January 16). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Retrieved from [Link]

  • MDPI. (2020, May 1). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0264914A2 - Process for producing L-phenylalanine.

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Fmoc-L-2,4-Dinitrophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for incorporating Fmoc-L-2,4-Dinitrophenylalanine in SPPS.

Abstract & Introduction

The incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutic agents, molecular probes, and research tools. This compound (Fmoc-L-DNP-Phe) is a particularly valuable building block, primarily utilized for its ability to quench fluorescence and as a hapten for antibody production. However, its successful integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The bulky and electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) moiety presents significant steric and electronic challenges that can impede standard coupling protocols, leading to truncated sequences and diminished final yields.

This document provides a comprehensive guide for the researcher, detailing the underlying chemical principles and a field-proven protocol for the efficient incorporation of this compound. We will move beyond a simple recitation of steps to explain the causality behind our procedural recommendations, ensuring a higher probability of success for this challenging coupling reaction.

Reagent Profile: this compound

Understanding the physicochemical properties of the amino acid derivative is the first step in designing a robust synthesis strategy.

PropertyValueSource & Comments
Molecular Formula C₂₅H₂₂N₄O₈[1]
Molecular Weight 506.5 g/mol [1]
Appearance Yellow crystalline powder[1]
Storage Store at 0-8°C. For long-term, -20°C is recommended. Avoid repeated freeze-thaw cycles.[1][2]
Solubility Soluble in Dimethylformamide (DMF) and other common polar aprotic solvents used in SPPS.[3][4]
Purity ≥ 99% (HPLC Recommended)[1]

Core Scientific Challenges & Rationale for Protocol Modification

Standard SPPS protocols often fail when incorporating sterically demanding amino acids. The DNP group on the phenylalanine side chain introduces two primary obstacles that must be addressed.

3.1 Steric Hindrance The 2,4-dinitrophenyl group is exceptionally bulky. During the coupling step, this large moiety can physically obstruct the activated carboxyl group of the incoming Fmoc-L-DNP-Phe from approaching the free N-terminal amine of the resin-bound peptide. This increased steric barrier significantly slows the kinetics of amide bond formation.[5][6] To overcome this, the protocol must be adjusted to either increase the effective concentration of reactants or extend the reaction time to ensure completion.

3.2 Electronic Effects The two nitro groups on the phenyl ring are potent electron-withdrawing groups. This electronic effect can influence the reactivity of the molecule.[5][7] While this property is exploited in other areas of chemistry, in the context of SPPS, it can subtly alter the reactivity profile of the activated ester intermediate, potentially contributing to slower coupling rates. Therefore, the choice of a highly efficient activating agent is critical to drive the reaction forward.

Experimental Workflow Overview

The following diagram outlines the key stages of a single coupling cycle in Fmoc-SPPS, highlighting the critical step of incorporating the modified residue.

SPPS_Workflow cluster_resin Resin-Bound Peptide Resin_Fmoc Resin-AA(n)-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin_Fmoc->Deprotection Wash_1 Step 2: DMF Wash Deprotection->Wash_1 Coupling Step 3: Coupling (Fmoc-L-DNP-Phe) See Protocol 6.0 Wash_1->Coupling Wash_2 Step 4: DMF Wash Coupling->Wash_2 QC Step 5: Quality Control (e.g., Kaiser Test) Wash_2->QC Capping Optional Step: Capping (e.g., Ac₂O) QC->Capping If incomplete Resin_Next Resin-AA(n+1)-Fmoc QC->Resin_Next If complete Capping->Coupling Re-couple

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Pre-Synthesis Preparations

5.1 Reagent Preparation:

  • Fmoc-L-DNP-Phe Solution: Prepare a 0.5 M solution in high-purity DMF. Gentle warming or sonication may be required to ensure complete dissolution.[3] Prepare this solution fresh just before use.

  • Coupling Activator Solution: Prepare a 0.5 M solution of your chosen activator system. A highly recommended system is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) or OxymaPure.

  • Base: Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

5.2 Resin Selection: Any standard SPPS resin (e.g., Rink Amide, Wang) is suitable. Ensure the initial loading of the first amino acid is accurately determined.

Detailed Protocol for Coupling this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Methodology:

  • Resin Preparation:

    • Place the peptide-resin (with the N-terminal Fmoc group removed) in a suitable reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL for 1 minute each) to remove any residual piperidine from the previous deprotection step. This is a critical step as residual base can neutralize the activation reagents.[8]

  • Activation of Fmoc-L-DNP-Phe:

    • In a separate vessel, pre-activate the amino acid. This is crucial for difficult couplings.

    • Combine the following:

      • 4 equivalents of Fmoc-L-DNP-Phe solution (0.8 mL of 0.5 M solution, 0.4 mmol).

      • 3.95 equivalents of HBTU/OxymaPure solution (0.79 mL of 0.5 M solution, 0.395 mmol).

      • 8 equivalents of DIPEA (0.8 mL of 1.0 M solution, 0.8 mmol).

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution should be homogenous.

  • Coupling Reaction:

    • Add the activated Fmoc-L-DNP-Phe mixture to the washed resin.

    • Agitate the reaction vessel via nitrogen bubbling or orbital shaking.

    • Crucially, allow the coupling to proceed for a minimum of 2 hours. This extended time is necessary to overcome the steric hindrance imposed by the DNP group.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 5 mL for 1 minute each) to remove excess reagents and by-products.

  • Monitoring for Completion (Self-Validation):

    • Perform a qualitative test for free primary amines, such as the Kaiser test.

    • Procedure: Take a small sample of resin beads (1-2 mg), wash with ethanol, and add the Kaiser test reagents as per the manufacturer's instructions.

    • Interpretation:

      • Beads remain yellow/colorless: The coupling is complete (>99.5%). Proceed to the deprotection of the newly added Fmoc-L-DNP-Phe.

      • Beads turn blue/purple: The coupling is incomplete. There are still unreacted N-terminal amines. Proceed to Step 6.

  • Troubleshooting: Incomplete Coupling

    • If the Kaiser test is positive (blue), a second coupling is required ("double coupling").

    • Repeat steps 2-5. It is often unnecessary to prepare a fresh activation mixture; simply repeat the addition and 2-hour coupling time.

    • If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

    • Capping Procedure: Add a solution of 10% Acetic Anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes. Wash thoroughly with DMF.

Visualization of the Coupling Reaction

Caption: Schematic of the activation and coupling of Fmoc-L-DNP-Phe.

Summary & Final Recommendations

The successful incorporation of this compound is achievable with strategic modifications to standard SPPS protocols. The core principles are to counteract the significant steric bulk of the DNP group by using a potent activation system (e.g., HBTU/Oxyma), a stoichiometric excess of reagents, and a significantly extended coupling time. The inclusion of a mandatory quality control step, like the Kaiser test, is non-negotiable and provides the self-validating feedback necessary to ensure high-fidelity peptide synthesis. By understanding the chemical challenges and implementing this robust protocol, researchers can confidently utilize this valuable modified amino acid in their synthetic targets.

References

  • Buncel, E., et al. (2003). Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with methoxide and tert-butoxide: basicity and steric hindrance as factors in σ-complex formation versus nucleophilic displacement. ResearchGate. Retrieved from [Link]

  • Kozlov, A. P., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. PMC. Retrieved from [Link]

  • Albericio, F., et al. (2016). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols for Fmoc-L-2,4-Dinitrophenylalanine Coupling with HBTU/DIEA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Incorporating Electron-Deficient Amino Acids

Fmoc-L-2,4-dinitrophenylalanine (Fmoc-DNP-Ala-OH) is a critical building block in peptide synthesis, often employed to introduce a specific probe, a quenching group in FRET-based assays, or to create peptides with unique electronic and structural properties. The dinitrophenyl (DNP) group, however, presents a significant challenge during peptide bond formation. Its bulky nature creates considerable steric hindrance, and the electron-withdrawing properties of the two nitro groups decrease the nucleophilicity of the carboxylate, making activation and subsequent coupling more difficult than for standard amino acids.

This application note provides a comprehensive guide to effectively couple this compound using the robust and widely-used HBTU/DIEA activation method. We will delve into the mechanistic underpinnings of this coupling strategy, offer a detailed, field-tested protocol, and provide a troubleshooting guide to overcome common hurdles.

The Mechanism of HBTU/DIEA-Mediated Coupling: A Two-Step Activation Process

The success of coupling challenging amino acids like Fmoc-DNP-Ala-OH hinges on the efficient activation of the carboxylic acid. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has proven to be a highly effective reagent for this purpose, prized for its rapid activation kinetics and ability to suppress racemization.[1][2] The process, facilitated by the non-nucleophilic base N,N-diisopropylethylamine (DIEA), can be broken down into two key stages:

  • Deprotonation and Formation of the Active Ester: DIEA, a sterically hindered base, deprotonates the carboxylic acid of Fmoc-DNP-Ala-OH to form a carboxylate anion. This anion then attacks the electrophilic carbon of HBTU.[] This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester.[1]

  • Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the growing peptide chain, present on the solid support, then acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester. This results in the formation of the desired peptide bond and the release of HOBt.

This two-step mechanism is efficient and generally proceeds with minimal side reactions when appropriate stoichiometry and reaction conditions are employed.[4]

HBTU_Mechanism Fmoc_AA Fmoc-DNP-Ala-COOH Carboxylate Fmoc-DNP-Ala-COO⁻ Fmoc_AA->Carboxylate Deprotonation DIEA DIEA (Base) Active_Ester HOBt Active Ester Carboxylate->Active_Ester Attack on HBTU HBTU HBTU Coupled_Peptide Fmoc-DNP-Ala-NH-Peptide-Resin Byproducts HOBt + Tetramethylurea Active_Ester->Byproducts Release Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack

Caption: HBTU/DIEA activation and coupling workflow.

Detailed Experimental Protocol

This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a standard Fmoc/tBu strategy.

Reagent Preparation
  • This compound Solution: Prepare a 0.5 M solution in high-purity N,N-dimethylformamide (DMF). Ensure the amino acid is fully dissolved.

  • HBTU Solution: Prepare a 0.5 M solution in DMF.

  • DIEA: Use neat, high-purity DIEA.

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: High-purity DMF and dichloromethane (DCM).

Coupling Procedure
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.

  • Pre-activation of Fmoc-DNP-Ala-OH:

    • In a separate reaction vessel, combine the this compound solution and the HBTU solution.

    • Add the DIEA to the mixture. The solution may turn yellow or orange, which is normal during the activation of many amino acids.[5]

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of the DNP group, a longer coupling time is recommended compared to standard amino acids.[6]

  • Monitoring the Coupling:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Summary of Recommended Coupling Conditions
ParameterRecommended ValueRationale
Fmoc-DNP-Ala-OH 3 - 5 equivalentsTo drive the reaction to completion for a sterically hindered residue.
HBTU 2.9 - 4.9 equivalentsA slight deficit relative to the amino acid minimizes side reactions.[7]
DIEA 6 - 10 equivalentsEnsures complete deprotonation and facilitates the reaction.
Solvent DMF or NMPHigh-purity, polar aprotic solvents are essential for good solvation.
Pre-activation Time 1 - 2 minutesSufficient time for the formation of the active ester.
Coupling Time 1 - 2 hoursExtended time to overcome the steric hindrance of the DNP group.
Temperature Room TemperatureHigher temperatures can increase the risk of racemization.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time or reagent excess.- Steric hindrance from the DNP group.- Peptide aggregation on the resin.- Double Coupling: After the initial 1-2 hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-DNP-Ala-OH.[9]- Increase Equivalents: Use up to 5 equivalents of the amino acid and coupling reagents.- Change Solvent: Switch to N-methylpyrrolidone (NMP), which can improve solvation and disrupt aggregation.[10]
Racemization - Over-activation of the amino acid.- Presence of excess strong base.- Elevated temperature.- Minimize Pre-activation Time: Do not exceed 2 minutes of pre-activation before adding to the resin.- Use a Milder Base: Consider substituting DIEA with 2,4,6-collidine, which has been shown to reduce racemization in some cases.[7]- Add HOBt: The addition of 1-hydroxybenzotriazole (HOBt) as an additive can further suppress racemization.[2][11]
Guanidinylation of N-terminus - Excess HBTU reacting directly with the free amine on the peptide-resin.- Strict Stoichiometry: Use a slight excess of the amino acid relative to HBTU.- Order of Addition: Always pre-activate the amino acid with HBTU before adding the mixture to the resin. Never add HBTU directly to the deprotected resin.[7][10]

Workflow for Coupling this compound

SPPS_Workflow Start Start with Deprotected Peptide-Resin Preactivate Pre-activate Fmoc-DNP-Ala-OH (HBTU/DIEA in DMF, 1-2 min) Start->Preactivate Couple Add to Resin Couple for 1-2 hours Preactivate->Couple Monitor Kaiser Test Couple->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Negative DoubleCouple Double Couple (Repeat Pre-activation and Coupling) Monitor->DoubleCouple Positive NextCycle Proceed to Next Cycle Wash->NextCycle DoubleCouple->Monitor

Caption: A typical workflow for a difficult coupling cycle.

Conclusion

The successful incorporation of this compound into a peptide sequence is achievable with a well-optimized HBTU/DIEA coupling protocol. By understanding the underlying mechanism, employing a sufficient excess of reagents, allowing for extended coupling times, and diligently monitoring the reaction, researchers can overcome the challenges posed by this sterically hindered and electron-deficient amino acid. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of DNP-labeled peptides for a wide array of applications in chemical biology and drug discovery.

References

  • PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. [Link]

  • PubMed. (1998). The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors. [Link]

  • PubMed. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PMC. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Tetrahedron. (2004). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Google. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • PubMed. (1992). HBTU activation for automated Fmoc solid-phase peptide synthesis. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • RSC Publishing. TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. [Link]

  • Google Patents. Process for the manufacture of peptides.
  • MDPI. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. [Link]

Sources

Synthesis of Internally Quenched Fluorescent Peptides Using Dnp-Phe: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Protease Activity with Internally Quenched Fluorescent Peptides

Internally quenched fluorescent (IQF) peptides have emerged as indispensable tools in biochemical research and drug discovery, particularly for the sensitive and continuous monitoring of protease activity.[1][2] These synthetic peptides are ingeniously designed with a fluorophore and a quencher molecule positioned at specific sites within the peptide sequence.[3] The fundamental principle behind their operation is Förster Resonance Energy Transfer (FRET), a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor quencher.[4][5] When the peptide is intact, the close proximity of the fluorophore and quencher (typically 10-100 Å) leads to efficient quenching of the fluorescence emission.[3][4] Upon enzymatic cleavage of a specific peptide bond between the fluorophore and quencher, the two moieties are separated, disrupting FRET and resulting in a quantifiable increase in fluorescence.[6][7]

This application note provides a detailed guide to the synthesis of IQF peptides, with a specific focus on utilizing a 2,4-dinitrophenyl (Dnp) group as the quencher. The Dnp moiety is a highly effective "dark" quencher, meaning it dissipates the absorbed energy as heat rather than emitting its own fluorescence, thereby minimizing background signal and enhancing assay sensitivity.[2][8] We will specifically discuss the incorporation of Dnp-phenylalanine (Dnp-Phe) into a peptide sequence during solid-phase peptide synthesis (SPPS). This approach offers a robust and versatile method for creating customized substrates for a wide range of proteases.

The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the underlying scientific rationale to ensure successful synthesis and application of these powerful molecular probes.

The Dnp-Fluorophore FRET Pair: A Synergistic Partnership

The selection of an appropriate fluorophore/quencher pair is paramount for the successful design of an IQF peptide. The key criterion is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher.[3][6] The Dnp group exhibits broad absorption in the visible range, making it a versatile quencher for a variety of fluorophores.[9]

FluorophoreQuencherExcitation (nm)Emission (nm)Reference
2-Aminobenzoyl (Abz)Dnp320420[6][7]
Tryptophan (Trp)Dnp280360[7][10]
(7-Methoxycoumarin-4-yl)acetyl (Mca)Dnp325392[7][11]

Table 1: Common Fluorophore/Dnp Quencher Pairs. This table summarizes commonly used fluorophore partners for the Dnp quencher, along with their respective excitation and emission wavelengths.

The Abz/Dnp pair is a particularly popular and successful combination in peptide synthesis.[2][6] The fluorophore is typically attached to the N-terminus, while the Dnp group can be incorporated internally or at the C-terminus, often via the side chain of a lysine or, as we will detail, a phenylalanine residue.[6]

Workflow for IQF Peptide Synthesis using Dnp-Phe

The synthesis of an IQF peptide using Dnp-Phe follows the general principles of solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support. The overall workflow can be visualized as follows:

FRET_Peptide_Synthesis_Workflow Resin_Selection Resin Selection & Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Selection->Fmoc_Deprotection1 1. Preparation Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection1->Amino_Acid_Coupling 2. Cycle Start Fmoc_Deprotection2 Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection2 3. Peptide Growth Dnp_Phe_Coupling Dnp-Phe Coupling Fmoc_Deprotection2->Dnp_Phe_Coupling 4. Incorporate Quencher Chain_Elongation Continue Chain Elongation Dnp_Phe_Coupling->Chain_Elongation 5. Continue Synthesis Fluorophore_Coupling N-terminal Fluorophore Coupling Chain_Elongation->Fluorophore_Coupling 6. Add Fluorophore Cleavage Cleavage from Resin & Deprotection Fluorophore_Coupling->Cleavage 7. Final Release Purification Purification (RP-HPLC) Cleavage->Purification 8. Isolation Characterization Characterization (MS, HPLC) Purification->Characterization 9. Quality Control

Figure 1: Overall workflow for the synthesis of an internally quenched fluorescent peptide using Dnp-Phe. This diagram outlines the key stages from resin preparation to final product characterization.

Detailed Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model IQF peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

1.1 Materials and Reagents:

  • Resin: Rink Amide MBHA resin (or other suitable resin for C-terminal amides).

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids.

  • Fmoc-L-4-nitrophenylalanine (Fmoc-Phe(4-NO2)-OH): Precursor for Dnp-Phe.

  • Fluorophore: e.g., 2-Aminobenzoic acid (Abz) for N-terminal labeling.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether (cold).

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5 v/v/v).[12]

1.2 Step-by-Step Synthesis Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin three times with DMF, allowing it to swell for at least 30 minutes in the final wash.[13]

  • First Amino Acid Coupling:

    • Fmoc Deprotection: If starting with a pre-loaded resin, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.[13]

    • Activation: In a separate tube, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex briefly.

    • Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm complete coupling (beads should be yellow).[14] If the test is positive (blue beads), repeat the coupling step ("double coupling").[15]

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of Dnp-Phe:

    • Couple Fmoc-Phe(4-NO2)-OH using the standard coupling protocol.

    • The nitro group on the phenylalanine side chain serves as the precursor to the Dnp group. The conversion to the dinitrophenyl group occurs during the final cleavage and deprotection step with the acidic cleavage cocktail.

  • N-terminal Fluorophore Coupling:

    • After deprotecting the final amino acid, couple the fluorophore (e.g., Abz) using the standard coupling protocol.

PART 2: Cleavage and Deprotection

CAUTION: This procedure involves strong acids and should be performed in a certified fume hood with appropriate personal protective equipment.

  • Resin Preparation:

    • After the final coupling and washing steps, thoroughly dry the peptide-resin under high vacuum for at least 4 hours.[12]

  • Cleavage Reaction:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (approximately 10 mL per gram of resin).[12]

    • Agitate the mixture at room temperature for 2-3 hours.[14]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[14] A white precipitate should form.

    • If no precipitate forms, it may be necessary to reduce the volume of TFA under a stream of nitrogen before adding ether.[16]

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

PART 3: Purification and Characterization

3.1 Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.[17]

  • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).[17]

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and the specific absorbance wavelength of the fluorophore/quencher).

  • Collect the fractions containing the desired peptide.

3.2 Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using LC-MS or MALDI-TOF to verify the successful synthesis and incorporation of all modifications.[18]

  • Analytical HPLC: Assess the purity of the final product. The peptide should ideally appear as a single, sharp peak.[18]

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the intact peptide to confirm quenching.

    • Incubate the peptide with the target protease and measure the increase in fluorescence over time to determine enzymatic activity. The excitation and emission wavelengths will depend on the chosen fluorophore.[19]

Troubleshooting Common Issues in SPPS

IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low Yield Incomplete coupling or deprotection; Peptide aggregation.Perform a test cleavage and MS analysis to diagnose the issue. Optimize coupling/deprotection times. Use aggregation-disrupting strategies like using chaotropic salts or elevated temperatures.[14]
Incomplete Coupling Steric hindrance; Peptide aggregation.Double couple the amino acid. Use more potent coupling reagents (e.g., HATU). Increase the concentration of amino acid and coupling reagents.[14][15]
Peptide Aggregation Hydrophobic sequences; Secondary structure formation.Use resins with good swelling properties. Incorporate backbone-modifying elements like pseudoproline dipeptides. Synthesize at a higher temperature.[14]
Side Reactions during Cleavage Reactive cationic species modifying nucleophilic residues (Trp, Met, Tyr, Cys).Use an appropriate scavenger cocktail. For peptides containing Trp(Boc) and Arg(Pbf), a simple TFA/TIS/water mixture is often sufficient.[12]

Table 2: Troubleshooting Guide for IQF Peptide Synthesis. This table provides guidance on common challenges encountered during SPPS and their potential solutions.

Mechanism of Dnp Quenching

The quenching of fluorescence by the Dnp group occurs through FRET. The efficiency of this energy transfer is highly dependent on the distance between the donor (fluorophore) and the acceptor (Dnp), as described by the Förster equation.[3]

FRET_Mechanism cluster_intact Intact Peptide (Quenched State) cluster_cleaved Cleaved Peptide (Fluorescent State) Fluorophore_Intact Fluorophore Dnp_Intact Dnp Quencher Fluorophore_Intact->Dnp_Intact Energy Transfer (FRET) (No Fluorescence) Protease Protease Cleavage Photon_In->Fluorophore_Intact Excitation Light Fluorophore_Cleaved Fluorophore Fluorophore_Cleaved->Photon_Out Fluorescence Emission Dnp_Cleaved Dnp Quencher Photon_In2->Fluorophore_Cleaved Excitation Light

Figure 2: Principle of fluorescence quenching and restoration. In the intact peptide, energy is transferred from the excited fluorophore to the Dnp quencher. After protease cleavage, this energy transfer is disrupted, and the fluorophore emits light.

The Dnp group is an excellent quencher due to its strong absorbance in the 350-450 nm range, which overlaps well with the emission spectra of many common fluorophores like Abz, Mca, and Trp.[9] This spectral overlap is a critical factor for efficient FRET to occur.

Conclusion

The synthesis of internally quenched fluorescent peptides using Dnp-Phe is a powerful and adaptable technique for producing high-quality substrates for protease assays. By following the detailed protocols for solid-phase peptide synthesis, cleavage, and purification outlined in this guide, researchers can reliably generate these valuable tools. A thorough understanding of the underlying principles of FRET and the potential challenges in peptide synthesis, as addressed in the troubleshooting section, will further empower scientists to optimize their synthetic strategies and advance their research in drug discovery and diagnostics.

References

  • Benchchem. (n.d.). Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Bio-Synthesis. (2014, February 18). Fluorescence and Quencher FRET Peptides.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Ruzza, P., Quintieri, L., Osler, A., Calderan, A., Biondi, B., Floreani, M., Guiotto, A., & Borin, G. (2006). Fluorescent, internally quenched, peptides for exploring the pH-dependent substrate specificity of cathepsin B. Journal of Peptide Science, 12(7), 485-493. doi:10.1002/psc.748.
  • Zhang, Y., DeRatt, B. N., Walport, L. J., & Hopkins, C. R. (2022). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. bioRxiv. doi:10.1101/2022.08.15.503981.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis.
  • Wang, G. T., Matayoshi, E., Huffaker, H. J., & Krafft, G. A. (1990). A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis. Tetrahedron Letters, 31(45), 6493-6496. doi:10.1016/s0040-4039(00)97116-4.
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • QYAOBIO. (n.d.). TR-FRET Peptide.
  • AnaSpec. (n.d.). MMP FRET Substrates.
  • Bachem. (2021, August 26). Fret Substrates.
  • Drag, M., & Salvesen, G. S. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135. doi:10.1038/srep43135.
  • ResearchGate. (2025, June 12). Internally Quenched Fluorescent Peptides Provide Insights into Underexplored and Reversible Post-Translational Modifications.
  • Creative Peptides. (n.d.). Quenched Fluorescent Peptides.
  • Gáspári, Z., & Beke-Somfai, T. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. International Journal of Molecular Sciences, 25(11), 6185. doi:10.3390/ijms25116185.
  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (n.d.). Fluorescence and Dye-Labeled Peptide Services.
  • Eurogentec. (n.d.). FRET Peptides | Custom peptide Synthesis.
  • JPT. (n.d.). High-Quality FRET Peptides for Research.
  • Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy.

Sources

Using Fmoc-L-2,4-Dinitrophenylalanine as a FRET acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protease Profiling Using Fmoc-L-2,4-Dinitrophenylalanine

Executive Summary

This guide details the application of This compound (often abbreviated as Fmoc-Phe(2,4-NO₂)-OH or Fmoc-Dnp-Ala-OH) as a strictly non-fluorescent ("dark") quencher in FRET-based enzymatic assays. Unlike the common Fmoc-Lys(Dnp)-OH, which places the quencher on a flexible lysine side chain, this compound incorporates the quenching moiety directly into the phenylalanine aromatic ring.

Key Advantage: This reagent allows for the design of "native-like" substrates where the quencher occupies a hydrophobic pocket (S-subsite) within the protease active site, mimicking a Phenylalanine or Tyrosine residue. This is critical for profiling proteases with chymotrypsin-like specificity (e.g., Cathepsins, Chymase) where a charged Lysine residue might disrupt binding affinity (


).

Mechanism of Action: The Dark Quencher

The 2,4-dinitrophenyl (Dnp) group functions via Förster Resonance Energy Transfer (FRET) .[1] It possesses a broad absorption spectrum (


, 

) that overlaps perfectly with the emission of blue-shifting donors.

Optimal FRET Pairs: | Donor Fluorophore | Excitation (nm) | Emission (nm) |


 (Förster Distance) | Application |
| :--- | :--- | :--- | :--- | :--- |
| Mca  (Methoxycoumarin) | 325 | 392 | ~40–45 Å | Standard MMP/Cathepsin assays |
| Abz  (Aminobenzoyl) | 320 | 420 | ~40 Å | Endopeptidase studies |
| Trp  (Tryptophan) | 280 | 350 | ~30 Å | Intrinsic protein folding |

The Physics: In the intact peptide, the donor (e.g., Mca) transfers energy non-radiatively to the Dnp acceptor. The Dnp group dissipates this energy as vibrational heat (non-fluorescent). Upon enzymatic cleavage of the scissile bond, the donor and acceptor diffuse apart (


), restoring the donor's fluorescence.

Experimental Workflow Visualization

FRET_Workflow cluster_mechanism FRET Mechanism Design Sequence Design (Identify Scissile Bond) SPPS Solid Phase Synthesis (Fmoc-Phe(2,4-NO2) Coupling) Design->SPPS P1-P1' Selection Cleavage Resin Cleavage (TFA/TIS/H2O) SPPS->Cleavage Fmoc Removal Purification HPLC Purification (>95% Purity Required) Cleavage->Purification Assay Kinetic Assay (Fluorescence Recovery) Purification->Assay QC Check Analysis Data Analysis (Vmax, Kcat/Km) Assay->Analysis RFU vs Time Intact Intact Substrate (Quenched/Dark) Cleaved Cleaved Product (Fluorescent) Intact->Cleaved Protease Activity

Caption: Operational workflow from peptide design to kinetic data extraction using this compound.

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize a FRET peptide (e.g., Mca-Gly-Pro-Leu-Gly-Phe(2,4-NO2)-Ala-Arg-NH2) with high purity.

Reagents:

  • Resin: Rink Amide MBHA (for C-terminal amides).

  • This compound (Fmoc-Phe(2,4-NO₂)-OH).

  • Coupling Reagents: HATU or HCTU (preferred over HBTU due to steric bulk of nitro groups).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling the Quencher (Critical Step):

    • Note: The electron-withdrawing nitro groups on the phenyl ring do not significantly deactivate the carboxylic acid, but the side chain is bulky.

    • Dissolve 3.0 eq of Fmoc-Phe(2,4-NO₂)-OH and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIPEA immediately before adding to the resin.

    • Reaction Time: Allow coupling to proceed for 60–90 minutes (longer than the standard 30 min).

    • Validation: Perform a Kaiser test (ninhydrin). If not blue (negative), coupling is complete.

  • Chain Elongation: Continue coupling remaining amino acids.

  • N-Terminal Donor Capping:

    • Couple Mca-OH (7-Methoxycoumarin-4-ylacetic acid) to the N-terminus using standard HATU/DIPEA conditions.

  • Cleavage & Deprotection:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Caution:Avoid DTT or Ethanedithiol (EDT) if possible. While aromatic nitro groups are generally stable in TFA, strong reducing thiols can potentially reduce nitro groups to amines under harsh conditions or long exposure, altering the quenching properties.

    • Incubate for 2–3 hours. Precipitate in cold diethyl ether.

Protocol 2: Enzymatic FRET Assay

Objective: Determine the catalytic efficiency (


) of a protease.

Materials:

  • Black 96-well or 384-well microplates (Non-binding surface).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 (Adjust for specific enzyme).

  • Enzyme: e.g., MMP-2, MMP-9, or Cathepsin D.

Procedure:

  • Substrate Preparation:

    • Dissolve the purified peptide in 100% DMSO to create a 10 mM Stock .

    • QC Check: Verify concentration using Absorbance at 360 nm (Extinction coefficient of Dnp

      
      ).
      
  • Plate Setup:

    • Experimental Wells: Enzyme + Substrate (titration 0.5

      
      M to 20 
      
      
      
      M).
    • Substrate Control: Buffer + Substrate (No Enzyme) – measures background hydrolysis.

    • Inner Filter Effect (IFE) Control: If using >10

      
      M substrate, the yellow Dnp group absorbs the Mca emission. You must correct for this (see Analysis).
      
  • Kinetic Readout:

    • Pre-incubate plate at 37°C for 10 mins.

    • Add Enzyme to initiate.

    • Monitor Fluorescence: Ex 325 nm / Em 392 nm (Cutoff 350 nm).

    • Read every 30 seconds for 60 minutes.

Data Analysis & Troubleshooting

Calculating Enzyme Velocity ( )

Convert Relative Fluorescence Units (RFU) to concentration (


M) using a standard curve of free Mca-OH or by hydrolyzing the substrate completely with an excess of enzyme.


The Inner Filter Effect (IFE) Correction

Because Fmoc-Phe(2,4-NO₂)-OH absorbs at the emission wavelength of Mca (392 nm), high substrate concentrations cause signal attenuation.

  • Symptom: The

    
     appears to plateau or drop at high [S].
    
  • Correction Factor:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbances of the substrate at the excitation and emission wavelengths.
Troubleshooting Table
IssueProbable CauseSolution
High Background Fluorescence Incomplete quenching (peptide too long)Ensure distance between Mca and Dnp is < 50 Å (approx 5–7 residues).
Low Signal Gain Dnp absorbing emission (IFE)Reduce substrate concentration or apply IFE correction equation.
Incomplete Synthesis Steric hindrance of Phe(2,4-NO₂)Double couple the amino acid after the Phe(2,4-NO₂) residue.
Shift in Absorbance Nitro group reductionEnsure cleavage cocktail did not contain high concentrations of strong reducing agents.

References

  • Knight, C. G., et al. (1992). "Fluorogenic substrates for matrix metalloproteinases." FEBS Letters, 296(3), 263-266.

  • Meldal, M., & Breddam, K. (1991). "Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases." Analytical Biochemistry, 195(1), 141-147.

  • AnaSpec Application Note. "FRET Peptides for Protease Assays."

  • Chem-Impex International. "Product Data: Fmoc-D-2,4-dinitrophenylalanine."

Sources

Strategic Bioconjugation and Supramolecular Assembly using 2,4-Dinitrophenyl Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2,4-dinitrophenyl (DNP) functionalities into proteins represents a high-precision strategy for supramolecular bioconjugation and immunomodulation . Unlike traditional bioconjugation that relies on covalent linkers (e.g., maleimide-cysteine), DNP residues function primarily as haptens —small molecules that elicit a powerful immune response or bind with high affinity (


) to anti-DNP antibodies.

This application note details the strategic use of DNP-modified residues, specifically focusing on the genetically encoded 2,4-dinitrophenyl-lysine (DnpK) and the synthetic 2,4-dinitrophenylalanine (Dnp-Ala) . These residues enable "plug-and-play" antibody recruitment, the creation of chemically programmed antibodies (CovX-bodies), and the design of FRET-based biosensors where the DNP nitro-aromatic ring acts as a potent fluorescence quencher.

Module 1: Genetic Incorporation Strategy

The Mechanistic Logic

To utilize DNP residues for bioconjugation in complex proteins, they must be site-specifically incorporated during translation.[1] This is achieved via Genetic Code Expansion (GCE) .[1]

While synthetic peptides often use 2,4-dinitrophenylalanine (Dnp-Ala) directly, the genetic encoding of DNP into large proteins typically utilizes


-(2,4-dinitrophenyl)-L-lysine (DnpK) . This is because the pyrrolysyl-tRNA synthetase (MbPylRS) system is more amenable to evolving active sites for the long, flexible lysine side chain compared to the steric constraints of the phenylalanine backbone in the MjTyrRS system.
Experimental Protocol: Site-Specific Incorporation in E. coli

Objective: Expression of GFP containing a single DNP-residue at position 151.

Reagents & Systems:

  • Host Strain: E. coli BL21(DE3).

  • Plasmid System:

    • pEVOL-DnpK: Encodes the evolved MbPylRS/tRNA

      
       pair (optimized for DNP incorporation).
      
    • pET-GFP-151TAG: Encodes GFP with an amber stop codon (TAG) at position 151.

  • Non-Canonical Amino Acid (ncAA):

    
    -(2,4-dinitrophenyl)-L-lysine (dissolved in 0.1 M NaOH, then neutralized).
    

Workflow:

  • Transformation: Co-transform BL21(DE3) cells with pEVOL-DnpK and pET-GFP-151TAG. Plate on LB-Agar with Chloramphenicol (Cam) and Ampicillin (Amp).

  • Inoculation: Pick a single colony into 5 mL LB (Amp/Cam) and grow overnight at 37°C.

  • Induction Setup: Dilute overnight culture 1:100 into 50 mL fresh LB (Amp/Cam). Grow to OD

    
     ~ 0.5.
    
  • ncAA Addition: Add DnpK solution to a final concentration of 1 mM .

    • Critical Step: Ensure the pH of the culture does not spike upon addition. The DNP moiety is stable, but cell toxicity can occur at high pH.

  • Induction: Add Arabinose (0.2%) to induce the synthetase and IPTG (1 mM) to induce GFP expression.

  • Expression: Incubate at 30°C for 12-16 hours .

    • Note: Lower temperature favors solubility and proper folding of the synthetase.

  • Harvest: Centrifuge cells (5000 x g, 15 min). The pellet should be visibly green if suppression was successful.

Data Validation (Mass Spectrometry): | Expected Species | Mass Shift (


 Da) | Observation |
| :--- | :--- | :--- |
| WT GFP  | 0 | Not observed (if TAG is efficient) |
| GFP-DnpK  | +251 Da (vs Lys) | Dominant Peak  |
| Truncated GFP  | -15 kDa | Minor peak (premature termination) |

Module 2: Supramolecular Bioconjugation (Antibody Recruitment)

Principle: The "Linker-Less" Conjugation

The most powerful application of DNP residues is Antibody Recruitment Therapy (ART) . Instead of chemically linking a drug to an antibody (ADC), you incorporate the DNP residue into your target protein (e.g., a cytokine or viral capsid). When introduced into a system containing anti-DNP antibodies (commercially available or naturally occurring in immunized individuals), the antibody spontaneously binds the protein.

Mechanism:



This complexation extends the serum half-life of the protein (via FcRn recycling) and induces immune effector functions (ADCC/CDC) against the target.

Visualization: The Recruitment Pathway

DNP_Recruitment Plasmid Plasmid (TAG codon) Expression Expression System (tRNA/Synthetase + DnpK) Plasmid->Expression Transformation Protein Protein-DNP (Target Antigen) Expression->Protein Translation (Amber Suppression) Complex Immune Complex (Supramolecular Conjugate) Protein->Complex High Affinity Binding (Kd ~ nM) Antibody Anti-DNP Antibody (Endogenous or Exogenous) Antibody->Complex Recruitment Effect Immune Effect (ADCC / Phagocytosis) Complex->Effect Fc Receptor Activation

Figure 1: Workflow for generating DNP-functionalized proteins and their subsequent recruitment of antibodies for immunotherapy.

Protocol: Verification of Bioconjugation (ELISA)

To verify that the DNP residue is accessible and functional for conjugation:

  • Coat: Immobilize the purified Protein-DNP (1 µg/mL) on a 96-well Maxisorp plate. Overnight at 4°C.

  • Block: Add 5% BSA in PBS-T for 1 hour.

  • Probe: Add Rabbit Anti-DNP IgG (1:1000 dilution). Incubate 1 hour.

    • Control: Use Wild-Type protein (no DNP) in adjacent wells.

  • Detect: Add HRP-conjugated Goat Anti-Rabbit secondary antibody.

  • Develop: Add TMB substrate. Stop with

    
    .
    
  • Result: High

    
     signal in DNP wells vs. background signal in WT wells confirms "supramolecular conjugation."
    

Module 3: Advanced Chemical Remodeling

Nitro-Reduction to Diamine

While DNP is typically stable, the nitro groups can be chemically reduced to amines. This transforms the electron-deficient DNP ring into an electron-rich diaminophenyl moiety, enabling distinct chemistry (e.g., oxidative coupling or reaction with NHS-esters).

Reaction:



Reduction Protocol
  • Buffer: Dissolve Protein-DNP in degassed PBS (pH 7.4).

  • Reagent: Add Sodium Dithionite (

    
    ) to a final concentration of 10 mM (approx. 100-fold molar excess).
    
  • Reaction: Incubate at room temperature for 30 minutes under Nitrogen atmosphere (dithionite is air-sensitive).

  • Purification: Immediately desalting column (PD-10) to remove excess reductant.

  • Validation: The UV absorbance signature will shift. DNP has a characteristic

    
     at ~360 nm. The diamine product absorbs at lower wavelengths and may fluoresce.
    

Module 4: FRET Biosensing Applications

DNP as a Universal Quencher

2,4-dinitrophenylalanine is an exceptional Dark Quencher . Its absorption spectrum overlaps with the emission of common fluorophores like Tryptophan, MCA (7-methoxycoumarin), and Abz (aminobenzoyl).

Application: Protease Assays.

  • Design: Fluorophore - Peptide Sequence - DnpAla

  • State A (Intact): Fluorescence is quenched (FRET efficiency > 90%).

  • State B (Cleaved): Protease cuts the peptide. Fluorophore diffuses away from Dnp-Ala. Fluorescence is restored.

Table 1: Common FRET Pairs using DNP Residues

Donor Fluorophore

(nm)

(nm)
Acceptor (Quencher)Application
Tryptophan 280350Dnp-Ala Protein folding / Intrinsic FRET
Abz (Aminobenzoyl) 320420Dnp-Lys/Ala Protease Substrates (e.g., Caspases)
MCA 325392Dnp-Lys Matrix Metalloproteinase (MMP) assays
EDANS 340490Dnp-Ala HIV Protease assays

References

  • Wang, H., et al. (2015). Expanding the Genetic Code for a Dinitrophenyl Hapten.[2] ChemBioChem.

    • Key Finding: Describes the engineering of MbPylRS to encode DnpK for antibody recruitment.
  • McEnaney, P. J., et al. (2012). Antibody-Recruiting Molecules: An Emerging Paradigm for Treating Human Disease. ACS Chemical Biology.

    • Key Finding: Establishes the theoretical framework for using DNP and other haptens to recruit endogenous antibodies.
  • Bachem Application Note. FRET Substrates and DNP Quenchers.

    • Key Finding: detailed spectral data on DNP-alanine as a quencher for Abz and MCA fluorophores.
  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science.

    • Key Finding: Foundational work on PylRS systems used for incorpor

Sources

Troubleshooting & Optimization

Fmoc-L-2,4-Dinitrophenylalanine solubility issues in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the use of Fmoc-L-2,4-Dinitrophenylalanine (Fmoc-DNP-Ala-OH) in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I understand that incorporating modified or sterically hindered amino acids can present unique obstacles. The bulky and highly hydrophobic nature of the 2,4-dinitrophenyl (DNP) group makes this particular derivative prone to significant solubility and coupling issues. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to overcome these challenges and ensure the success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve compared to other Fmoc-amino acids?

The primary reason lies in the physicochemical properties of the 2,4-dinitrophenyl (DNP) group. This aromatic side chain is exceptionally bulky and nonpolar, which significantly increases the molecule's overall hydrophobicity. This hydrophobicity promotes strong intermolecular interactions, including van der Waals forces and potential π-π stacking between the dinitrophenyl rings. These interactions lead to the formation of stable aggregates that are resistant to dissolution in standard SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

Q2: What are the consequences of incomplete dissolution or precipitation during the coupling step?

Incomplete dissolution directly translates to a lower effective concentration of the activated amino acid available to react with the N-terminus of the peptide chain. This leads to several negative outcomes:

  • Low Coupling Efficiency: The reaction rate is significantly reduced, resulting in a high percentage of unreacted N-terminal amines on the resin. This is often observed as a strong positive result in a Kaiser test.

  • Generation of Deletion Sequences: Failure to couple the intended amino acid results in peptides missing that residue, which are often difficult to separate from the target peptide during purification.

  • Increased Side Reactions: Unreacted amines may be capped in subsequent steps or undergo other undesired reactions, further complicating the crude peptide mixture.

  • Synthesis Failure: In severe cases, particularly within a difficult or aggregating peptide sequence, persistent coupling failures can halt the synthesis entirely.[2]

Q3: Can standard coupling reagents like DIC/HOBt be used for Fmoc-DNP-Ala-OH?

While standard carbodiimide-based activators like N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) can work, they are often not potent enough to overcome the steric hindrance and low reactivity associated with Fmoc-DNP-Ala-OH.[3] For such challenging couplings, more powerful uronium or phosphonium salt-based reagents such as HATU, HCTU, or PyBOP are highly recommended.[4][5] These reagents form more reactive activated esters, which can significantly improve coupling efficiency for sterically demanding amino acids.[6]

Troubleshooting Guide: From Dissolution to Coupling

This section provides a systematic, causality-driven approach to resolving the most common issues encountered with Fmoc-DNP-Ala-OH.

Problem: The Fmoc-DNP-Ala-OH powder fails to dissolve in standard SPPS solvents (DMF, NMP).

Root Cause Analysis: The inherent hydrophobicity and tendency for aggregation of the DNP-containing molecule are the primary barriers. The standard solvents may not possess sufficient solvating power to overcome the strong intermolecular forces holding the aggregates together.

Troubleshooting Workflow:

A Start: Weigh Fmoc-DNP-Ala-OH B Add high-purity DMF or NMP. Vortex vigorously. A->B C Is solution clear? B->C D Sonicate in water bath for 10-15 min. Avoid excessive heating. C->D No J Proceed to Activation/Coupling C->J Yes E Is solution clear? D->E F Gently warm to 30-40°C. Monitor temperature carefully. E->F No E->J Yes G Is solution clear? F->G H Add co-solvent. Start with 10-20% DCM or add 1-5% DMSO. G->H No G->J Yes I Is solution clear? H->I I->J Yes K FAIL: Consider re-synthesis or purification of Fmoc-DNP-Ala-OH. I->K No

Caption: Stepwise workflow for dissolving Fmoc-DNP-Ala-OH.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Application Notes & Rationale
DMF / DCM 4:1 to 3:1Dichloromethane (DCM) can disrupt hydrophobic interactions. Use this mixture for both dissolution and coupling. Ensure the final mixture is compatible with your resin type (polystyrene swells well in DCM).[7]
NMP 100%NMP is a more powerful polar aprotic solvent than DMF and can sometimes be sufficient on its own.[7]
DMF / DMSO 95:5Dimethyl sulfoxide (DMSO) is an excellent solvent for highly structured or aggregated molecules. Use sparingly, as high concentrations can be difficult to remove and may oxidize certain side chains (e.g., Cys, Met).
DMF with Chaotropic Salts 0.4 M LiCl in DMFWhile more commonly used to disrupt on-resin aggregation, chaotropic salts can also aid in the dissolution of difficult amino acids by breaking up intermolecular hydrogen bonds.[2]
Problem: The coupling reaction is incomplete, resulting in a positive Kaiser or TNBS test.

Root Cause Analysis: An incomplete coupling can stem from three primary factors: (1) poor solubility or precipitation of the activated amino acid, (2) severe steric hindrance from the bulky DNP side chain slowing the reaction kinetics, or (3) aggregation of the growing peptide chain on the resin, which physically blocks the N-terminal amine.[2][4]

Troubleshooting Workflow:

A Start: Positive Kaiser Test After Coupling B Review Initial Protocol: - Using potent activator (HATU/HCTU)? - Sufficient excess (≥3 eq)? A->B C Action 1: Perform Double Coupling Wash resin with DMF. Recouple with a fresh solution of activated Fmoc-DNP-Ala-OH. B->C Yes B->C No (Optimize First) D Retest with Kaiser Test C->D E Is test negative? D->E F Action 2: Extend Coupling Time For the next similar coupling, increase time to 4 hours or overnight. E->F No H Proceed to Deprotection E->H Yes G Action 3: Address Aggregation - Use aggregation-disrupting co-solvents (see table). - If sequence is difficult, consider incorporating a Pseudoproline dipeptide before this residue. F->G I Action 4: Cap Unreacted Amines If coupling remains incomplete after multiple attempts, cap with Acetic Anhydride/DIPEA to prevent deletion sequence elongation. G->I

Caption: Troubleshooting workflow for incomplete coupling reactions.

Key Strategies for Difficult Couplings:

  • Double Coupling: This is the most straightforward and often effective method. After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel, wash the resin thoroughly with DMF, and then add a second, freshly prepared solution of activated Fmoc-DNP-Ala-OH for another 1-2 hours.[4]

  • Use of Potent Coupling Reagents: Switch from carbodiimide-based reagents to high-efficiency aminium/uronium or phosphonium salt reagents.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Incorporate Structure-Disrupting Elements: If your peptide sequence is long or known to be hydrophobic, on-resin aggregation is a likely contributor to poor coupling.[2] Proactively inserting a "kink" into the peptide backbone can dramatically improve synthesis efficiency. Pseudoproline dipeptides, such as Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH, are ideal for this purpose as they disrupt the inter-chain hydrogen bonding that leads to β-sheet formation.[8][9][10] The pseudoproline moiety is reverted to the native serine or threonine during the final TFA cleavage.[9][10]

Detailed Experimental Protocols
Protocol 1: Dissolution and Coupling of Fmoc-DNP-Ala-OH using a Co-Solvent and HATU

This protocol is designed for a 0.1 mmol scale synthesis.

  • Reagent Preparation:

    • In a clean, dry vial, weigh Fmoc-DNP-Ala-OH (0.4 mmol, 4 eq).

    • In a separate vial, weigh HATU (0.39 mmol, 3.9 eq).

  • Dissolution:

    • Add 2 mL of high-purity DMF to the vial containing Fmoc-DNP-Ala-OH. Vortex vigorously.

    • If not fully dissolved, add 0.5 mL of DCM and vortex again. If necessary, sonicate for 5-10 minutes.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes, drain.

    • Repeat the treatment with 20% piperidine in DMF (5 mL) for 10 minutes, drain.

    • Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine.

  • Activation and Coupling:

    • To the dissolved Fmoc-DNP-Ala-OH solution, add the solid HATU.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the mixture. Vortex briefly.

    • Immediately add the entire activation solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature.

  • Monitoring and Completion:

    • Perform a Kaiser test on a small sample of resin beads.

    • If the test is positive (blue beads), wash the resin with DMF (3 x 5 mL) and perform a second coupling (double coupling) with a freshly prepared activation solution.

    • If the test is negative, wash the resin thoroughly with DMF (5 x 5 mL) and proceed to the next deprotection cycle.

Protocol 2: Proactive Use of a Pseudoproline Dipeptide

This protocol describes how to incorporate a pseudoproline dipeptide at a strategic point in the sequence (e.g., Xaa-Ser or Xaa-Thr) before reaching the difficult Fmoc-DNP-Ala-OH coupling.

  • Selection: Identify a Ser or Thr residue in your sequence, ideally 5-6 residues before the DNP-alanine position.[9] Choose the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Gly-Ser(ψPro)-OH).

  • Fmoc Deprotection: Perform the standard Fmoc deprotection on the N-terminus of the growing peptide chain on the resin.

  • Dipeptide Coupling:

    • Dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3 eq) and a suitable coupling reagent like HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) and immediately add the solution to the deprotected resin.

    • Allow the coupling to proceed for 1-2 hours. Pseudoproline dipeptides generally couple with high efficiency.

  • Synthesis Continuation: After confirming complete coupling, proceed with the standard SPPS cycles. The pseudoproline's kink-inducing structure will now help maintain the solvation and accessibility of the N-terminus for subsequent couplings, including the challenging Fmoc-DNP-Ala-OH.

  • Final Cleavage: The oxazolidine ring of the pseudoproline is stable to the repetitive piperidine treatments but will be cleanly hydrolyzed back to the native Ser or Thr residue during the final TFA cleavage cocktail treatment.[9][10]

References
  • Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec. [Link]

  • Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. [Link]

  • Pseudoproline Dipeptides. Aapptec Peptides. [Link]

Sources

Technical Support Center: Optimization of Sterically Hindered Fmoc-Phe Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Scope: Troubleshooting coupling efficiency, racemization, and deletion sequences for bulky Phenylalanine analogs (e.g.,


-Me-Phe, 

-Me-Phe, ortho-substituted Phe).[1]
Diagnostic & Decision Matrix

Before altering your protocol, confirm that the issue is steric hindrance rather than aggregation or poor resin handling. Use this decision tree to diagnose your synthesis failure.

DiagnosticTree Start ISSUE: Low Yield / Deletion CheckResin Check Resin Loading (< 0.4 mmol/g recommended) Start->CheckResin AggCheck Is the sequence prone to aggregation? (e.g., hydrophobic run >5 AA) CheckResin->AggCheck Loading OK HindranceCheck Is the residue hindered? AggCheck->HindranceCheck No Sol_Agg SOLUTION: Pseudoprolines, Peg-Resin, Elevated Temp AggCheck->Sol_Agg Yes TypeHindrance Identify Hindrance Type HindranceCheck->TypeHindrance Yes Sol_NMe Target: N-Methyl Phe (Hindered Amine) TypeHindrance->Sol_NMe N-Alkylated Sol_Alpha Target: Alpha-Methyl Phe (Hindered Carboxyl) TypeHindrance->Sol_Alpha C-alpha subst. Sol_Ortho Target: Ortho-Subst. Phe (Electronic/Steric) TypeHindrance->Sol_Ortho Side-chain bulk

Figure 1: Diagnostic workflow to distinguish between aggregation-based failure and steric hindrance.

Technical Deep Dive: The Mechanics of Failure

Coupling hindered Fmoc-Phe derivatives fails due to two distinct mechanisms. Understanding which applies to your derivative is critical for selecting the right solution.[1]

A. The Nucleophilic Barrier (Kinetics)

For


-methylated  or 

-methylated
derivatives, the primary failure mode is kinetic.[1] The bulky groups physically block the approach of the incoming amine to the activated carbonyl.[1]
  • Impact: Slow reaction rates leading to deletion sequences.[1]

  • Fix: You need a "hotter" activated ester (7-azabenzotriazole) and higher temperature (Microwave).[1]

B. The Racemization Trap (Stereochemistry)

For ortho-substituted derivatives (e.g., Fmoc-2-Cl-Phe), the electron-withdrawing or bulky group slows down the coupling without removing the


-proton.[1]
  • Mechanism: The slow coupling rate gives the base (DIPEA) more time to abstract the

    
    -proton, leading to oxazolone formation and loss of chirality.[1]
    
  • Fix: You need a weaker base (Collidine) or an additive that suppresses oxazolone formation (Oxyma Pure).[1]

Optimized Protocols
Protocol A: The "Power" Protocol (For

-Me-Phe &

-Me-Phe)

Best for: Overcoming extreme steric barriers where racemization is impossible (


-Me) or less likely than failure.[1]
ComponentRecommendationRationale
Coupling Reagent COMU (or HATU)COMU offers superior solubility and safety over HATU while matching its reactivity for hindered couplings [1, 2].[1][2]
Base DIPEA (2 eq)Strong base required to drive the reaction kinetics.
Additive Oxyma Pure Enhances safety and suppresses side reactions better than HOAt [1].[1][2][3]
Temperature 75°C - 90°C Microwave irradiation is non-negotiable for

-Me-Phe to achieve >95% yield [3].[1]
Solvent NMP Higher boiling point and better solvation of hydrophobic hindered residues than DMF.[1]

Step-by-Step:

  • Dissolve Fmoc-AA (5 eq) and Oxyma Pure (5 eq) in NMP.[1]

  • Add COMU (5 eq).

  • Add DIPEA (10 eq) immediately before dispensing to resin.[1]

  • Microwave: Ramp to 90°C over 2 min; Hold for 10 min.

  • Double Couple: Repeat steps 1-4.

Protocol B: The "Precision" Protocol (For Ortho-Substituted Phe)

Best for: 2-Cl-Phe, 2,6-difluoro-Phe, or when racemization is detected.[1]

ComponentRecommendationRationale
Coupling Reagent DIC Carbodiimides generate less basic environments than Uronium salts.[1]
Additive Oxyma Pure Critical for suppressing racemization; superior to HOBt [4].[1][3]
Base TMP (Collidine) A weaker, sterically hindered base that minimizes proton abstraction at the

-carbon [5].[1]
Temperature 50°C (Max)High heat accelerates racemization in ortho-substituted derivatives.[1]

Step-by-Step:

  • Dissolve Fmoc-AA (4 eq) and Oxyma Pure (4 eq) in DMF/NMP.[1]

  • Add DIC (4 eq).

  • Add TMP (Collidine) (4 eq) only if necessary (system dependent).

  • Reaction: 50°C for 30-60 mins.

  • Monitoring: Check for racemization via C18 HPLC (look for diastereomer shoulder).

Reagent Comparison Data

The following table synthesizes coupling efficiency data for hindered acceptors (e.g., N-Me-Ala/Phe models) based on comparative studies [1, 6].

ReagentCoupling Yield (Hindered)Racemization RiskStabilityVerdict
HBTU/HOBt < 40%HighHighAvoid for hindered Phe.[1]
HATU/HOAt 85-95%LowModerateGold Standard (Legacy).[1]
COMU/Oxyma > 98% Very Low HighRecommended (Modern).
PyAOP > 95%LowModerateBest for

-methylated acceptors.[1]
DIC/Oxyma 70-85%Lowest HighUse for chiral-sensitive residues.[1]
Troubleshooting FAQs

Q: I am trying to couple Fmoc-Phe to an N-methylated residue (e.g., N-Me-Val), and it fails. Why? A: This is a "difficult coupling" due to the steric bulk of the amine on the resin, not just the incoming acid.

  • Solution: Switch to PyAOP (Phosphonium salt).[4] Phosphonium reagents are superior to Uronium/Aminium salts (HATU/COMU) for coupling to secondary amines because they avoid the formation of guanidinium byproducts which can terminate the chain [6].[1]

Q: My Fmoc-alpha-methyl-Phe coupling worked, but the Fmoc deprotection is stalling. A: Steric hindrance affects deprotection too.[1] The gem-dimethyl effect makes the Fmoc group harder to access.[1]

  • Solution: Increase deprotection temperature to 75°C (microwave) or use a higher concentration of Piperidine (30%) with DBU (2%) to accelerate the removal.

Q: Can I use 2-Chlorotrityl Chloride (2-CTC) resin for hindered Phe derivatives? A: Yes, and it is often recommended.[1] 2-CTC is a sterically bulky resin itself, which can actually prevent aggregation in the early stages.[1] However, loading the first hindered residue onto 2-CTC can be slow.[1] Use a low loading (< 0.5 mmol/g) to ensure spatial separation of the bulky groups.

Q: Why do you recommend Oxyma over HOBt? A: HOBt is classified as an explosive (Class 1) and is being phased out. Oxyma Pure is non-explosive, offers better solubility, and demonstrates superior suppression of racemization in comparative studies with hindered amino acids [1, 4].[1]

Mechanistic Visualization

The diagram below illustrates the activation pathway and the specific points where steric hindrance interferes.

Mechanism FmocAA Fmoc-Phe-OH (Bulky) ActiveEster Activated Ester (Oxyma/OBt) FmocAA->ActiveEster Fast Activation Activator Activator (COMU/HATU) Activator->ActiveEster Coupled Peptide Bond ActiveEster->Coupled Slow Attack (Blocked by Sterics) Racemization SIDE REACTION: Oxazolone Formation (Loss of Chirality) ActiveEster->Racemization Base abstraction of alpha-proton (If slow) ResinAmine Resin-Amine (Nucleophile) ResinAmine->Coupled

Figure 2: The kinetic competition between successful coupling (hindered by bulk) and racemization (promoted by base exposure time).[1]

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Luxembourg Bio Technologies. (n.d.).[1] COMU® - The Safer and More Efficient Coupling Reagent.[1] Technical Note. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Sterically Hindered Amino Acids.[1][5][6][7] Organic Letters. Link

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal.[1] Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

Sources

Removing Fmoc group from Dnp-phenylalanine without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Modification Subject: Troubleshooting Fmoc Removal in the Presence of Dnp-Labeled Residues (Dnp-Phenylalanine/Dnp-Histidine)

User Case Analysis

Ticket ID: #Fmoc-Dnp-001 Primary Issue: Prevention of Dinitrophenyl (Dnp) degradation or displacement during N-terminal Fmoc deprotection. Target Molecule: Peptide containing Fmoc-Phe and/or Dnp-labeled residues (e.g., N-Dnp-Phenylalanine quencher or N


-Dnp-Histidine).

Technical Diagnostic: The "Piperidine Problem"

You are likely observing signal loss, chromophore degradation, or mass adducts (+85 Da) when using standard deprotection cocktails (20% Piperidine/DMF).

While the Dnp group attached to amines (as in


-Dnp-Phenylalanine) is thermodynamically more stable than the imidazole-linked Dnp of Histidine, the electron-deficient aromatic ring of the Dinitrophenyl group remains susceptible to Nucleophilic Aromatic Substitution (

)
.
The Mechanism of Failure

Standard Fmoc removal relies on Piperidine , which acts as both a base (to remove the acidic proton) and a nucleophile (to scavenge the dibenzofulvene).

  • The Conflict: Piperidine is a strong secondary amine (nucleophile).[1]

  • The Side Reaction: Piperidine attacks the Dnp ring, either displacing the linker or forming a Piperidine-Dnp adduct.

  • Result: Loss of the quenching moiety (Dnp) or formation of heterogeneous byproducts.[2]

Expert Insight: If your sequence also contains Aspartic Acid, the risk is compounded. The standard piperidine protocol can catalyze aspartimide formation, which is often mistakenly attributed to Dnp instability.

The Solution: Non-Nucleophilic Deprotection Strategy

To preserve the Dnp group, you must decouple the basicity (required for Fmoc removal) from the nucleophilicity (harmful to Dnp).

Recommended Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[3] DBU is a sterically hindered, non-nucleophilic amidine base. It efficiently drives the E1cB elimination of the Fmoc group without attacking the Dnp ring.

Comparative Pathway Analysis

Fmoc_Deprotection_Pathways Start Fmoc-Peptide-Dnp Piperidine Reagent: 20% Piperidine (High Nucleophilicity) Start->Piperidine Standard Protocol DBU Reagent: 2% DBU / 2% Piperidine (Sterically Hindered Base) Start->DBU Optimized Protocol Intermediate_Std Dibenzofulvene (DBF) Piperidine->Intermediate_Std Side_Reaction SIDE REACTION: SNAr Attack on Dnp Ring Piperidine->Side_Reaction Competing Pathway DBU->Intermediate_Std Clean_Product H-Peptide-Dnp (Intact Chromophore) Intermediate_Std->Clean_Product Fmoc Removed Intermediate_Std->Clean_Product Rapid E1cB Elimination No Nucleophilic Attack Byproduct Piperidyl-Dnp Adducts + Loss of Quencher Side_Reaction->Byproduct

Figure 1: Comparison of standard Piperidine deprotection versus the DBU-optimized pathway. The DBU path avoids the


 side reaction on the Dnp ring.

Optimized Experimental Protocol

This protocol replaces standard 20% Piperidine.[2] It is designed for synthesis on polystyrene or PEG-based resins (e.g., Wang, Rink Amide).

Reagents Required
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [3]

  • Piperidine (Used in trace amounts as a scavenger, not the primary base)

  • HOBt (1-Hydroxybenzotriazole) (Crucial additive to suppress racemization/aspartimide)[3]

  • DMF (N,N-Dimethylformamide) (Peptide grade)[4]

The "Safe-Dnp" Cocktail
ComponentConcentrationFunction
DBU 2% (v/v)Primary base for Fmoc removal (Non-nucleophilic).
Piperidine 2% (v/v)Scavenger for dibenzofulvene (prevents re-attachment).
HOBt 0.1 MAcidic buffer to suppress base-catalyzed side reactions.
DMF SolventCarrier medium.[1][2][3][5][6]
Step-by-Step Methodology
  • Wash: Wash the resin 3x with DMF (1 minute each) to remove previous reagents.

  • Deprotection (Cycle 1): Add the Safe-Dnp Cocktail (approx. 10 mL per gram of resin).

    • Agitate: 5 minutes at Room Temperature.

    • Drain: Remove solvent.[1][6][7]

  • Deprotection (Cycle 2): Add fresh Safe-Dnp Cocktail .

    • Agitate: 10 minutes at Room Temperature.

    • Drain: Remove solvent.[1][6][7]

    • Note: Do not exceed 15 minutes total exposure if possible. DBU is potent.

  • Wash: Wash resin 5x with DMF (1 minute each).

  • Monitoring: Perform a UV test (290 nm) of the filtrate to confirm Fmoc removal, or use a micro-cleavage test to verify Dnp integrity via LC-MS.

Troubleshooting & FAQs

Q1: I am using Dnp-Phenylalanine as a FRET quencher. Why does the signal drift after synthesis? A: If you used 20% Piperidine, you likely formed a piperidine-adduct on the Dnp ring. This alters the absorption spectrum of the Dnp group, shifting its quenching efficiency. The DBU method prevents this spectral shift.

Q2: Can I use pure DBU without Piperidine? A: We recommend including a small amount of piperidine (1-2%) or Piperazine. Pure DBU removes Fmoc efficiently, but the released dibenzofulvene (DBF) can re-attach to the peptide if not "scavenged" by a nucleophile. The low concentration of piperidine in our protocol acts as a scavenger without being high enough to attack the Dnp group.

Q3: Is this protocol compatible with "Difficult Sequences" (aggregation-prone)? A: Yes. DBU is actually a stronger base than piperidine and is often more effective for difficult sequences. However, because it is stronger, the addition of 0.1 M HOBt is mandatory to prevent Aspartimide formation if your sequence contains Asp(OtBu)-Gly/Ser/Thr motifs.

Q4: My Dnp group is on Histidine (


-Dnp), not Phenylalanine. Does this still apply? 
A:  Absolutely. 

-Dnp is even more sensitive than

-Dnp. Standard piperidine treatment is known to gradually strip Dnp from Histidine. The DBU/HOBt protocol is the industry standard for preserving

-Dnp-His during chain elongation.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Wade, J. D., et al. (2000). Use of DBU as an N-alpha-deprotecting reagent for the solid-phase synthesis of difficult peptides. Letters in Peptide Science, 7(2), 107–112.

  • Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides: Characterization of Dnp cleavage by piperidine. International Journal of Peptide and Protein Research.[2]

Sources

Technical Support Center: High-Purity Synthesis of Dnp-Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for peptide chemists. It prioritizes the specific chemical behaviors of the 2,4-dinitrophenyl (Dnp) moiety, moving beyond generic synthesis advice to address the unique "nitro-reduction" and "aggregation" challenges associated with this group.

Topic: Improving purity of peptides containing 2,4-dinitrophenylalanine (and Dnp-Lysine derivatives). Scope: Troubleshooting synthesis, cleavage, and purification of Dnp-containing FRET substrates and immunological probes.

Quick Navigation

Module 1: Critical Alert – The Nitro-Reduction Trap

Status: HIGH PRIORITY Issue: Identifying and preventing the reduction of the nitro (


) group to an amine (

) during cleavage.
The Problem: Why does my mass spec show a -30 Da impurity?

The most common and insidious impurity in Dnp peptide synthesis is the reduction of the 2,4-dinitrophenyl group to a mono-amine or hydroxylamine derivative. This typically occurs during the final acid cleavage step.

  • Symptom: LC-MS shows a major peak with a mass shift of -30 Da (Loss of

    
     [-32] + Gain of 
    
    
    
    [+2]) or -16 Da (Loss of O).
  • Root Cause: The use of thiols (Ethanedithiol/EDT, Thioanisole) in the cleavage cocktail. Under strong acidic conditions (TFA), thiols act as reducing agents toward the electron-deficient nitro groups of the Dnp moiety.

The Mechanism of Failure

The diagram below illustrates how standard "scavengers" inadvertently attack your target molecule.

NitroReduction TFA TFA Cleavage Environment Reduction Nitro Reduction Side Reaction TFA->Reduction Catalyst Thiols Thiols Present (EDT, Thioanisole) Thiols->Reduction Electron Donor Dnp Target Peptide (R-NO2) Dnp->Reduction Impurity Impurity (R-NH2, -30 Da) Reduction->Impurity Irreversible Damage

Figure 1: Mechanism of thiol-mediated nitro reduction during acid cleavage.

Troubleshooting Guide: Cleavage Cocktails
ScenarioRecommended CocktailWhy?
Standard Dnp Peptide TFA / TIPS / Water (95 : 2.5 : 2.5)Triisopropylsilane (TIPS) is a bulky silane scavenger that does not reduce nitro groups. It is the gold standard for Dnp peptides.
Contains Met/Trp TFA / TIPS / Water / Phenol (92.5 : 2.5 : 2.5 : 2.[1][2]5)Phenol protects Tyrosine/Tryptophan without reducing the Dnp group.
Contains Cysteine TFA / TIPS / Water / DODT (90 : 2.5 : 2.5 : 5)Use with Caution. DODT is a less aggressive reducing agent than EDT, but risk remains. Keep cleavage time < 2 hours.
FORBIDDEN Reagent K (TFA/Phenol/Water/Thioanisole/EDT)Thioanisole and EDT are the primary causes of Dnp reduction. Do not use.

Module 2: Synthesis Strategy & Aggregation Control

Status: MODERATE PRIORITY Issue: Incomplete coupling and deprotection due to the hydrophobicity and steric bulk of the Dnp group.

Q: Why is my coupling efficiency dropping after adding the Dnp residue?

The Dnp group is bulky and electron-withdrawing. Whether you are using Fmoc-Lys(Dnp)-OH or Fmoc-2,4-dinitrophenylalanine , the aromatic rings stack, causing "beta-sheet" like aggregation on the resin. This prevents reagents from reaching the N-terminus.

Strategic Protocol: The "Magic Mixture" Approach

To disrupt aggregation, you must alter the solvation environment during coupling and deprotection.

  • Chaotropic Solvents: Do not use pure DMF.

    • Recommendation: Use DMF/DMSO (1:1) or NMP for all steps involving and subsequent to the Dnp residue. DMSO disrupts hydrogen bonding networks that cause aggregation.

  • Coupling Reagents:

    • Switch from HBTU/DIC to HATU or HOAt . The pyridinium nitrogen in HOAt assists in pre-organization and accelerates coupling in sterically hindered environments.

  • Monitoring (The Color Trap):

    • Problem: The Dnp group is bright yellow/orange. This masks the blue color of a Kaiser test or the color changes in bromophenol blue monitoring.

    • Solution: Use the Chloranil Test (acetaldehyde/chloranil) for secondary amines, or rely on micro-cleavage (cleaving 5-10 beads and running HPLC) to verify coupling completion.

Workflow Decision Tree

SynthesisWorkflow Start Start Synthesis DnpStep Coupling Dnp-AA Start->DnpStep SolventCheck Solvent Selection DnpStep->SolventCheck Standard Pure DMF (High Risk of Aggregation) SolventCheck->Standard Default Optimized DMF/DMSO or NMP (Disrupts Aggregation) SolventCheck->Optimized Recommended Monitor Deprotection Monitoring Optimized->Monitor Kaiser Kaiser Test (Unreliable - Masked by Yellow) Monitor->Kaiser Avoid MicroCleave Micro-Cleavage / HPLC (Definitive) Monitor->MicroCleave Best Practice

Figure 2: Optimized decision pathway for synthesizing Dnp-containing sequences.

Module 3: Purification & Spectral Analysis

Status: OPERATIONAL Issue: Separating the target peptide from truncated species and identifying the correct peak.

Q: How do I distinguish my product from impurities if they co-elute?

The Dnp group offers a unique spectral advantage. While most peptides are monitored at 214 nm (peptide bond) or 280 nm (Trp/Tyr), Dnp has a distinct absorbance signature.

  • Dnp Absorbance Max: 350–365 nm (Yellow region).

  • Strategy: Set your HPLC detector to monitor 360 nm in addition to 214 nm.

    • Result: Only Dnp-containing species will appear at 360 nm. Non-Dnp impurities (acetylated truncated sequences) will be invisible at this wavelength. This simplifies peak identification significantly.

Purification Parameters
ParameterRecommendationReasoning
Column C18 or C4 (if >30 residues)Dnp is hydrophobic; standard C18 works well.
Buffer A 0.1% TFA in WaterStandard ion-pairing.
Buffer B 0.1% TFA in Acetonitrile Methanol can sometimes cause broader peaks with Dnp; ACN is sharper.
Gradient Shallow (e.g., 0.5% B per min)Dnp peptides often elute late. A shallow gradient prevents co-elution with hydrophobic deletion sequences.
Temperature 45°C - 60°C Heating the column reduces hydrophobic interaction/aggregation on the stationary phase, sharpening the peak.

Appendix: Protocols & References

Protocol: "Dnp-Safe" Cleavage Cocktail

Use this protocol to minimize nitro-reduction.

  • Prepare Cocktail: Mix TFA (95%) , Triisopropylsilane (TIPS, 2.5%) , and Water (2.5%) .

    • Note: If Phenol is needed for Trp protection, use TFA (92.5%) / TIPS (2.5%) / Water (2.5%) / Phenol (2.5%).

  • Add to Resin: Add 10-15 mL of cocktail per gram of resin.

  • Reaction: Shake at room temperature for 2 hours .

    • Warning: Do not exceed 3 hours. Long exposure to TFA can slowly degrade the nitro group even without thiols.

  • Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.

  • Centrifugation: Centrifuge to form a pellet (Dnp peptides are often yellow/orange pellets).

References
  • Bachem.
  • Merck (Novabiochem). "Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection." Merck Millipore Technical Library.
  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Pierce Protein Biology.
  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quenching Efficiency: Fmoc-L-2,4-Dinitrophenylalanine vs. Dabcyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the nuanced landscape of fluorescence-based assays, the choice of a quencher is as critical as the selection of the fluorophore itself. The efficiency of a Förster Resonance Energy Transfer (FRET) system, which serves as a molecular ruler for tracking biomolecular interactions, hinges on the synergistic pairing of a donor fluorophore and an acceptor quencher.[1][2][3] This guide provides an in-depth, objective comparison of two widely used quenchers: the classic azobenzene dye, Dabcyl, and the smaller, versatile 2,4-Dinitrophenylalanine (DNP). We will dissect their underlying quenching mechanisms, present a comparative analysis of their performance characteristics, and provide validated experimental protocols to empower you to make the most informed decision for your research.

Section 1: The Quenchers—A Molecular Profile

The selection of a quencher is fundamentally dictated by its spectral properties, size, and chemical compatibility with the experimental system.

Dabcyl: The Established Standard

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, or "dark quencher," that has long been a staple in the design of FRET probes for nucleic acid hybridization and protease activity assays.[4][5][6] Its quenching mechanism relies on absorbing the energy from an excited donor fluorophore and dissipating it as heat.[4]

  • Spectral Properties: Dabcyl exhibits a broad absorption spectrum in the blue-to-green region, with a maximum absorbance (λmax) typically around 453-479 nm.[4][5][7][8][9] This makes it an effective quencher for popular fluorophores such as EDANS and FAM.[4][10][11]

  • Structural Considerations: As a relatively bulky and hydrophobic molecule, Dabcyl can sometimes pose challenges.[12][13] Its size may cause steric hindrance within the active sites of some enzymes, and its hydrophobicity can lead to solubility issues with certain peptide sequences.[13]

Fmoc-L-2,4-Dinitrophenylalanine (DNP): The Compact Contender

L-2,4-Dinitrophenylalanine is an amino acid derivative featuring a dinitrophenyl (DNP) group.[] The commercially available Fmoc-protected version, this compound, is readily incorporated into peptides during solid-phase synthesis.[15]

  • Spectral Properties: The DNP moiety acts as the quenching chromophore, with an absorption maximum typically around 360-395 nm.[13][16][17] This positions it as an ideal partner for fluorophores that emit in the violet-to-blue range, such as tryptophan, 7-amino-4-carbamoylmethylcoumarin (ACC), and 7-methoxy-coumarin-4-yl acetic acid (MCA).[13][18]

  • Structural Advantages: The DNP group is significantly smaller and less hydrophobic than Dabcyl.[13] This compact size minimizes the risk of interfering with protein-substrate interactions and can improve the solubility of the final FRET probe.[12][13] Furthermore, its derivation from a natural amino acid simplifies its integration into peptide synthesis workflows, often at a lower cost.[13][19]

Section 2: The Science of Quenching—Mechanisms at Play

Fluorescence quenching in these systems is primarily governed by Förster Resonance Energy Transfer (FRET), though other mechanisms like static quenching can also contribute.[20][21]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule (the quencher) through dipole-dipole coupling.[2][22][23] This energy transfer is exquisitely sensitive to distance, making it a powerful tool for monitoring conformational changes, binding events, or cleavage.[1][3]

The efficiency (E) of FRET is dictated by three key factors:

  • Spectral Overlap: The emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor.[20][22]

  • Proximity: The donor and acceptor must be within the Förster distance (typically 1-10 nm) for efficient energy transfer.[1][22]

  • Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles influences efficiency.[20]

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor Quencher D_ground D D_excited D* D_ground->D_excited Excitation (hν_ex) D_excited->D_ground Fluorescence (hν_em) A_excited A* D_excited->A_excited FRET (Non-radiative) A_ground A A_excited->A_ground Heat

FRET Mechanism Overview

Section 3: Head-to-Head—A Comparative Performance Analysis

The optimal quencher choice is application-dependent. A direct comparison reveals the distinct advantages and trade-offs of DNP and Dabcyl.

FeatureThis compound (DNP)Dabcyl
Max Absorption (λmax) ~360 - 395 nm[13][16][17]~453 - 479 nm[4][7][8][9]
Effective Quenching Range UV to Blue (~380 - 500 nm)Blue to Green (~400 - 550 nm)[7]
Paired Fluorophores ACC, MCA, Abz, Tryptophan[13][18][19]EDANS, FAM, TET, HEX[4][5][24]
Size & Steric Hindrance Smaller, less potential for interference[13]Bulkier, may interact with enzyme pockets[13]
Solubility Generally higher in aqueous solutions[12][13]More hydrophobic, can cause solubility issues[13]
Synthesis & Cost Less expensive, easier to incorporate[13][19]More expensive and complex to conjugate[19]
Key Advantage High sensitivity with coumarin dyes, low cost, minimal steric hindrance.[13]Established quencher for classic blue/green fluorophores, broad absorbance.[4][10]
Key Disadvantage Limited utility for green/red fluorophores.Poor efficiency for longer-wavelength dyes, potential for non-specific interactions.[25][26][27]
Causality in Performance: Why the Differences Matter
  • For Protease Assays: The smaller size of the DNP moiety is a significant advantage. A bulky quencher like Dabcyl can prevent the peptide substrate from properly fitting into a protease's active site, leading to artificially low activity measurements.[13] The ACC/DNP pair, for example, has been demonstrated to improve assay sensitivity by up to 10-fold compared to the MCA/DNP pair, showcasing the power of optimized donor-quencher selection.[13]

  • For Nucleic Acid Probes: In applications like molecular beacons or TaqMan probes, where the quencher is often attached to an oligonucleotide, the broader absorbance of Dabcyl can be beneficial for quenching a range of reporter dyes.[4][5] However, for multiplex assays, more advanced dark quenchers like the Black Hole Quencher™ (BHQ™) series often provide superior performance due to better spectral overlap with a wider variety of fluorophores.[4][20]

  • Environmental Sensitivity: It is crucial to note that Dabcyl's absorption spectrum can be sensitive to its environment, which may affect quenching efficiency under different buffer conditions.[25][27] DNP derivatives have been noted to be unstable at alkaline pH but are stable under the acidic conditions used to stop some reactions.[16]

Section 4: Validated Experimental Protocol—Measuring Quenching Efficiency

To objectively assess quencher performance, a robust, self-validating protocol is essential. This protocol describes a method to determine quenching efficiency using a protease cleavage assay as a model system.

Protocol_Workflow cluster_prep 1. Preparation cluster_measure 2. Fluorescence Measurement cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions: - FRET Peptide (10 mM in DMSO) - Protease (e.g., 1 mg/mL in Assay Buffer) - Assay Buffer measure_quenched Measure Quenched Signal (F_DA) - Add FRET peptide to Assay Buffer in 96-well plate - Read baseline fluorescence prep_reagents->measure_quenched add_enzyme Initiate Cleavage - Add protease to wells - Start kinetic read measure_quenched->add_enzyme measure_dequenched Measure De-quenched Signal (F_D) - Monitor fluorescence increase until plateau (reaction completion) add_enzyme->measure_dequenched calc_efficiency Calculate Quenching Efficiency E = 1 - (F_DA / F_D) measure_dequenched->calc_efficiency

Workflow for Determining Quenching Efficiency
Step-by-Step Methodology

Objective: To quantify and compare the quenching efficiency of a DNP-based and a Dabcyl-based FRET peptide substrate.

Materials:

  • FRET Peptide 1: e.g., ACC-Peptide-Lys(DNP)

  • FRET Peptide 2: e.g., EDANS-Peptide-Dabcyl

  • Purified Protease specific to the peptide sequence

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)[28]

  • DMSO (for dissolving peptides)

  • Black, 96-well microplates

  • Fluorescence plate reader with appropriate excitation/emission filters

Procedure:

  • Reagent Preparation: a. Dissolve the FRET peptide substrates in DMSO to create 10 mM stock solutions.[28] b. Prepare working dilutions of the FRET peptides in Assay Buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Prepare a working solution of the protease in Assay Buffer.

  • Measurement Protocol: a. Pipette 90 µL of the diluted FRET peptide solution into wells of the 96-well plate. Include wells with Assay Buffer only for background subtraction. b. Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C). c. Measure Quenched Fluorescence (F_DA): Take an initial fluorescence reading before adding the enzyme. This represents the baseline fluorescence of the intact, quenched substrate. d. Initiate Reaction: Add 10 µL of the protease solution to each well to start the cleavage reaction. e. Measure De-quenched Fluorescence (F_D): Immediately begin a kinetic measurement, recording fluorescence every 1-2 minutes until the signal reaches a stable plateau, indicating the reaction is complete and the fluorophore is fully de-quenched.[28]

  • Data Analysis and Calculation: a. Subtract the background fluorescence (from the buffer-only wells) from all readings. b. For each peptide, identify the initial baseline fluorescence (F_DA) and the final plateau fluorescence (F_D). c. Calculate the quenching efficiency (E) using the following formula: E = 1 - (F_DA / F_D)

    This equation quantifies the fraction of donor fluorescence that is quenched by the acceptor in the intact peptide. Higher values indicate more efficient quenching.

Conclusion and Strategic Recommendations

Neither Dabcyl nor DNP is universally superior; they are tools designed for different tasks. The choice is an exercise in matching the tool to the specific experimental requirements.

  • Choose Dabcyl when working with established assays that use blue or green emitting fluorophores like EDANS. It is a reliable choice where its broad absorbance is beneficial and potential issues of steric hindrance or solubility have been ruled out.

  • Choose this compound (DNP) for assays utilizing UV-excitable or blue-emitting coumarin-based fluorophores (ACC, MCA).[13] It is the superior option when developing novel protease assays where minimizing steric hindrance is critical, when working with peptides prone to solubility issues, or when cost-effectiveness is a primary driver.[13]

By understanding the distinct chemical properties and performance characteristics of each quencher, researchers can design more sensitive, accurate, and reliable FRET-based assays, accelerating progress in fundamental research and therapeutic development.

References

  • Förster resonance energy transfer. (2024). In Wikipedia. Retrieved from [Link]

  • Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. (2004). Glen Report, 17.14. Retrieved from [Link]

  • Dark Quencher Modifications. (2024, December 17). Eurofins India. Retrieved from [Link]

  • What is Förster Resonance Energy Transfer | What is FRET. (2024, May 14). Edinburgh Instruments. Retrieved from [Link]

  • Förster Resonance Energy Transfer (FRET). (n.d.). Teledyne Vision Solutions. Retrieved from [Link]

  • Förster resonance energy transfer (FRET) and applications thereof. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Dabcyl. (n.d.). metabion. Retrieved from [Link]

  • Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. (2021, March 15). JoVE. Retrieved from [Link]

  • Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. (2002, October 30). PubMed. Retrieved from [Link]

  • Measuring FRET in Flow Cytometry and Microscopy. (n.d.). Peter Nagy's Lab. Retrieved from [Link]

  • Fluorescent Labeling Pairs with EDANS and DABCYL. (2025, June 12). LifeTein Peptide Blog. Retrieved from [Link]

  • Fluorescence and Quencher FRET Peptides. (2014, February 18). Bio-Synthesis Inc. Retrieved from [Link]

  • Basics of FRET Microscopy. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]

  • Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. (2019, November 14). MDPI. Retrieved from [Link]

  • A general outline of the possible applications of ACC/DNP-containing IQF substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. (2002). PMC. Retrieved from [Link]

  • Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. (2017, February 23). PMC. Retrieved from [Link]

  • Quantitative FRET measurement by high-speed fluorescence excitation and emission spectrometer. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Dark quenchers for fluorescence resonance energy transfer (FRET) in bioassays. (2005). Google Patents.
  • Comparative analysis of fluorescence resonance energy transfer (FRET) and proximity ligation assay (PLA). (2011, May 15). PubMed. Retrieved from [Link]

  • Comparison of FRET probes and static quenching. (2013, November 5). Bio-Synthesis Inc. Retrieved from [Link]

  • Straightforward Synthesis of BHQ-3 Amine: An Azo Dark-Quencher for FRET-Based Protease Activity Assays. (2024, November 14). MDPI. Retrieved from [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity. (2022, October 5). PMC. Retrieved from [Link]

  • Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. (2004, June 11). PubMed. Retrieved from [Link]

  • Multi-path Quenchers: Efficient Quenching of Common Fluorophores. (2011, November 16). PubMed. Retrieved from [Link]

  • Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF... (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Photostable and pH−Sensitive Nanosensors. (2022, August 26). MDPI. Retrieved from [Link]

  • Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. (n.d.). ResearchGate. Retrieved from [Link]

  • DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. (n.d.). SciSpace. Retrieved from [Link]

  • Comparison of quenching efficiencies of various dye-quencher pairs for the design of an optimal ''activatable'' nanoprob. (n.d.). UVicSpace. Retrieved from [Link]

  • DFT study of the interaction between the conjugated fluorescein and dabcyl system, using fluorescene quenching method. (2012, April 17). ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to the Absorption Spectra of 2,4-Dinitrophenylalanine for FRET Calculations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) stands out as a powerful technique for measuring nanoscale distances and detecting molecular interactions.[1][2][3][4] The selection of an appropriate donor-acceptor pair is paramount for the success of any FRET-based assay.[3][5] This guide provides an in-depth analysis of 2,4-dinitrophenylalanine (DNP-alanine), a widely used non-fluorescent acceptor, or "quencher," in FRET applications. We will explore its absorption properties and compare potential fluorescent donors to enable you, the researcher, to make informed decisions for your experimental design.

The Principle of FRET and the Role of DNP

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[2][6][7] When a donor fluorophore is excited by light, it can transfer its excitation energy to a nearby acceptor molecule if there is sufficient overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[2][5][6] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[1][2][6]

2,4-dinitrophenyl (DNP) derivatives, including DNP-alanine, serve as excellent FRET acceptors. They are often referred to as quenchers because they accept the energy from the donor but do not fluoresce, dissipating the energy as heat. This results in a measurable decrease in the donor's fluorescence intensity, which can be correlated to the distance between the donor and acceptor.[8][9][10][11][12]

Spectral Characteristics of 2,4-Dinitrophenylalanine

A thorough understanding of the acceptor's absorption spectrum is critical for selecting a compatible donor. The UV-Vis absorption spectrum of 2,4-dinitrophenol (a closely related compound to DNP-alanine) shows a significant absorption maximum around 360 nm in its neutral form at a pH of approximately 7.[13][14] This absorption band is the key region for spectral overlap with a potential FRET donor's emission. The molar extinction coefficient (ε) for 2,4-dinitrophenol at its peak is in the range of (7.1±0.2)×10³ M⁻¹cm⁻¹ to (7.5±0.6)×10³ M⁻¹cm⁻¹.[15]

Selecting the Optimal FRET Donor for DNP-Alanine

The ideal FRET donor for a DNP-alanine acceptor should have a high fluorescence quantum yield and an emission spectrum that maximally overlaps with the ~360 nm absorption peak of DNP.[5] Here, we compare two commonly used classes of fluorophores as potential donors.

Comparison of Potential FRET Donors for DNP-Alanine

Donor FluorophoreExcitation Max (λ_ex)Emission Max (λ_em)Key Advantages & Considerations
Tryptophan (Trp) ~280 nm~350 nm[1]Advantages: Intrinsic to proteins, eliminating the need for external labeling.[1] Good spectral overlap with DNP's absorption. Considerations: Lower quantum yield compared to some synthetic dyes.[16] Its fluorescence is sensitive to the local environment, which can be a confounding factor.[1]
(7-Methoxycoumarin-4-yl)acetyl (Mca) ~325 nm[6][17]~392 nm[6][17]Advantages: High fluorescence quantum yield. The emission spectrum has a reasonable overlap with DNP's absorption. Widely used in commercially available FRET substrates.[6][17][18][19] Considerations: Requires chemical conjugation to the molecule of interest.

Diagram: The FRET Process with a DNP Acceptor

The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer where a fluorescent donor, upon excitation, transfers its energy to a non-fluorescent DNP-alanine acceptor, resulting in the quenching of the donor's fluorescence.

FRET_Process cluster_donor Donor Fluorophore cluster_acceptor DNP-Alanine Acceptor D_ground D (Ground) D_excited D* (Excited) D_excited->D_ground A_ground A (Ground) D_excited->A_ground FRET Fluorescence Fluorescence A_excited A* (Excited) A_excited->A_ground Quenching Heat (Quenching) Excitation Excitation Light Excitation->D_ground Absorption

Caption: Energy transfer from an excited donor to a DNP acceptor.

Experimental Protocol: A Protease Activity Assay Using a Tryptophan-DNP FRET Pair

This protocol outlines a general procedure for measuring protease activity using a synthetic peptide substrate containing an intrinsic Tryptophan donor and a DNP-alanine acceptor. In the intact peptide, the proximity of the DNP to the Tryptophan quenches the Tryptophan's fluorescence. Upon cleavage by a protease, the Tryptophan and DNP are separated, leading to an increase in fluorescence.

Materials:

  • FRET peptide substrate (e.g., with a sequence cleavable by the protease of interest, flanked by Trp and DNP-Ala)

  • Protease of interest

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl₂ or DTT, depending on the protease)

  • Fluorometer or microplate reader capable of excitation at ~280 nm and emission detection at ~350 nm.

  • 96-well black microplates

Methodology:

  • Reagent Preparation:

    • Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Dilute the protease to the desired working concentration in the assay buffer. Keep the enzyme on ice.

    • Prepare the assay buffer. The choice of buffer is critical and should be optimized for the specific protease being studied.

  • Assay Setup:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range. Mix gently.

    • Include control wells:

      • No-enzyme control: Substrate in assay buffer to measure background fluorescence.

      • No-substrate control: Enzyme in assay buffer to account for any intrinsic fluorescence of the enzyme preparation.

      • Positive control (optional): A fully cleaved substrate to represent the maximum fluorescence signal.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the protease to the appropriate wells.

    • Immediately place the microplate in the fluorometer.

  • Data Acquisition:

    • Measure the fluorescence intensity over time. Set the excitation wavelength to 280 nm and the emission wavelength to 350 nm.

    • Record data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to observe a linear increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

    • Plot fluorescence intensity versus time. The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.

Diagram: Experimental Workflow for FRET-Based Protease Assay

This diagram provides a visual representation of the key steps involved in performing a FRET-based protease activity assay.

FRET_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Dilution add_buffer Add Assay Buffer to Microplate Wells prep_reagents->add_buffer add_substrate Add FRET Substrate to Wells add_buffer->add_substrate add_controls Set Up Control Wells (No Enzyme, No Substrate) add_substrate->add_controls add_enzyme Initiate Reaction by Adding Enzyme add_controls->add_enzyme measure_fluorescence Measure Fluorescence Kinetics (Ex: 280 nm, Em: 350 nm) add_enzyme->measure_fluorescence subtract_background Subtract Background Fluorescence measure_fluorescence->subtract_background plot_data Plot Fluorescence vs. Time subtract_background->plot_data calculate_rate Determine Initial Reaction Rate plot_data->calculate_rate

Caption: Workflow for a FRET-based protease activity assay.

Conclusion

2,4-dinitrophenylalanine is a robust and reliable FRET acceptor for studying molecular interactions and enzyme kinetics. Its well-characterized absorption spectrum, centered around 360 nm, makes it an excellent quenching partner for donors such as the intrinsic amino acid Tryptophan and synthetic fluorophores like Mca. By carefully selecting the appropriate FRET pair and optimizing experimental conditions, researchers can leverage the power of FRET to gain valuable insights into a wide range of biological processes.

References

  • Gradinaru, V. R., et al. (n.d.). BEYOND DINITROPHENOL INTERACTION WITH TRYPTOPHAN-BASED COMPOUNDS. chem.uaic.ro. Retrieved from [Link]

  • Hillebrand, M., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. PMC. Retrieved from [Link]

  • Karpen, M. E., et al. (n.d.). Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine. PMC. Retrieved from [Link]

  • Hillebrand, M., et al. (2013). Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity. PubMed. Retrieved from [Link]

  • Mignone, L., et al. (2022). Tryptophan emission spectra (a) and fluorescent emission spectra of FRET analyses of tryptophan and ANS (b) of control and HPH-treated pea proteins solutions at the highest concentrations. ResearchGate. Retrieved from [Link]

  • Wysocka, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. PMC. Retrieved from [Link]

  • Jenkins, C. E., et al. (n.d.). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. PMC. Retrieved from [Link]

  • Zahornyi, M., et al. (2021). Temporal changes in UV-Vis absorption spectra for 2,4 DNP measured at... ResearchGate. Retrieved from [Link]

  • Hillebrand, M., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. ResearchGate. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Tryptophan. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]

  • Stalin, T., & Rajendiran, N. (2012). Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and (b) pH ∼ 7 at different ␤ -CD concentrations (a) 0.0 M, (b) 0.002 M, (c) 0.004 M, (d) 0.006 M, (e). ResearchGate. Retrieved from [Link]

  • Varlan, A., & Hillebrand, M. (2011). Quenching of tryptophan and 4,4'-diaminostilbene fluorescence by dinitrophenyl ethers: Use of 1-allyloxy-2,4-dinitrobenzene, as a quencher. ResearchGate. Retrieved from [Link]

  • Stalin, T., & Rajendiran, N. (2012). Absorption spectra of 2,4-DNP (Conc. 2 × 10 −4 M) at (a) pH ∼ 3 and (b). ResearchGate. Retrieved from [Link]

  • University of Geneva. (n.d.). FRET procedure. Retrieved from [Link]

  • AnaSpec. (n.d.). Mca (7-Methoxycoumarin-4-acetic acid) - 1 g. Retrieved from [Link]

  • Krysiak, O., et al. (2011). UV-Vis absorption spectra changes in 2,4-dinitroaniline (5 · 10 −5 M). ResearchGate. Retrieved from [Link]

  • Schaap, M. C., et al. (2021). Protocol for a Steady-State FRET Assay in Cancer Chemoprevention. Bio-protocol. Retrieved from [Link]

  • Isacoff, E. (2022). Key Steps to Follow in a FRET Experiment. Spectroscopy Online. Retrieved from [Link]

  • Lignell, H. (2021). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. University of California, Irvine. Retrieved from [Link]

  • Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. PMC. Retrieved from [Link]

  • Kaminski, C. F., & Stahl, Y. (n.d.). A quantitative protocol for intensity-based live cell FRET imaging. University of Cambridge. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

  • Addgene. (n.d.). Fluorescent Proteins: FRET. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

Sources

Validating Peptide Sequence Integrity with Dnp Residues by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2,4-Dinitrophenyl (Dnp) residues into synthetic peptides—typically as quenchers in FRET substrates or as immunological haptens—introduces significant analytical challenges. Due to the high hydrophobicity and unique absorbance properties of the Dnp chromophore, standard UV purity analysis often fails to detect subtle sequence errors or incomplete coupling.

This guide outlines a definitive validation protocol comparing standard HPLC-UV against High-Resolution HPLC-MS/MS. It demonstrates that while dual-wavelength UV (214 nm / 363 nm) is necessary for initial screening, it is insufficient for structural validation. LC-MS/MS with targeted fragmentation analysis is the only self-validating system capable of confirming both the sequence integrity and the regioselectivity of the Dnp label.

Part 1: The Analytical Challenge

Integrating Dnp into a peptide sequence fundamentally alters its physicochemical behavior. Researchers must overcome three specific hurdles during validation:

  • Hydrophobic Shift & Carryover: The Dnp group (typically attached to a Lysine side chain or N-terminus) significantly increases retention on C18 columns, often leading to broad peaks and "ghost" peaks in subsequent runs due to carryover.

  • Ionization Suppression: The electron-withdrawing nature of the nitro groups can suppress ionization efficiency in positive ESI mode, making low-abundance impurities difficult to detect.

  • Regioselectivity Errors: In sequences with multiple amines (e.g., N-terminus + internal Lysines), Dnp may attach to the wrong site if orthogonal protecting groups (e.g., Mmt, Dde, or Alloc) were not removed selectively. UV alone cannot distinguish where the Dnp is attached.

Part 2: Comparative Analysis (UV vs. MS vs. MS/MS)

The following table contrasts the capabilities of standard QC methods versus the recommended MS/MS workflow.

FeatureMethod A: HPLC-UV (Dual Wavelength)Method B: HPLC-MS (Single Quad/TOF)Method C: HPLC-MS/MS (Fragmentation)
Primary Detection Absorbance (214 nm & 363 nm)Mass-to-Charge Ratio (m/z)Fragment Ions (b/y series)
Purity Assessment High (Quantifies % area)Medium (Ionization bias)High (Resolves co-eluting isobarics)
Sequence Validation None (Retention time only)Low (Confirms total mass only)Definitive (Maps sequence & label)
Regioselectivity Impossible (Cannot locate Dnp)Impossible (Isomers have same mass)Definitive (Locates Dnp via mass shift)
Impurity ID Low (Only sees chromophores)Medium (Mass of impurity)High (Structure of impurity)

Part 3: The Validation Protocol

Sample Preparation & Chromatography
  • Solvent: Dissolve Dnp-peptides in 50% Acetonitrile/Water. Pure water often causes precipitation due to the hydrophobic Dnp group.

  • Column Selection: Use a C18 column for peptides <20 residues. For longer or extremely hydrophobic sequences, switch to a C4 column to prevent irreversible binding.

  • Mobile Phase:

    • Buffer A: Water + 0.1% Formic Acid (FA).[1]

    • Buffer B: Acetonitrile + 0.1% FA.[1]

    • Note: Avoid TFA if possible, as it suppresses MS signals. If peak shape is poor, use 0.05% TFA/FA blend.

MS/MS Data Acquisition
  • Ionization: Positive ESI.

  • Target Mass: Calculate the monoisotopic mass.

    • Dnp Mass Shift: The addition of a Dinitrophenyl group (C₆H₃N₂O₄) replaces one hydrogen.

    • Net Mass Addition: +166.02 Da .

  • Fragmentation: Perform Collision Induced Dissociation (CID).[1][2] Dnp groups are relatively stable in CID but may show a characteristic neutral loss or generate a diagnostic immonium ion at m/z ~266.1 (for Dnp-Lysine).

Data Interpretation (The Self-Validating Logic)

To validate the sequence, you must track the +166 Da mass shift through the fragment ion series.

  • Scenario A (Correct): If Dnp is on Lys(5), all b-ions from

    
     onwards and all y-ions from 
    
    
    
    onwards will exhibit a +166 Da mass increase compared to the native sequence.
  • Scenario B (Regio-isomer Error): If Dnp accidentally attached to the N-terminus instead of Lys(5), the entire b-ion series (

    
     to 
    
    
    
    ) will be shifted by +166 Da.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow from synthesis to final release, highlighting the critical "Stop/Go" decision points based on MS/MS data.

Dnp_Validation_Workflow Start Crude Dnp-Peptide HPLC HPLC Separation (C18, Gradient 5-95% B) Start->HPLC UV_Check Dual UV Detection (214nm & 363nm) HPLC->UV_Check Decision_UV Peaks Overlap? UV_Check->Decision_UV MS_Full ESI-MS (Full Scan) Check Intact Mass Decision_UV->MS_Full Yes (Co-elution) Reject REJECT Re-synthesize Decision_UV->Reject No (Free Dye/Impurity) Decision_Mass Mass = Calc + 166Da? MS_Full->Decision_Mass MS_Frag MS/MS Fragmentation (CID/HCD) Decision_Mass->MS_Frag Yes Decision_Mass->Reject No (Wrong Sequence) Seq_Analysis Fragment Map Analysis Locate +166Da Shift MS_Frag->Seq_Analysis Valid VALIDATED Release Lot Seq_Analysis->Valid Shift at Correct Residue Seq_Analysis->Reject Shift at Wrong Residue

Caption: Step-by-step decision logic for validating Dnp-peptide integrity, ensuring both purity (UV) and structural correctness (MS/MS).

Diagram 2: Fragmentation Logic (The "Mass Shift" Rule)

This diagram visualizes how the location of the Dnp group is confirmed by the specific mass shift in the b and y ion series.

Fragmentation_Logic Peptide Target: H-Ala-Gly-Lys(Dnp)-Leu-OH b_ions b-ion Series (N-term) b1 (Ala) b2 (Ala-Gly) b3 (Ala-Gly-Lys) b4 (Ala-Gly-Lys-Leu) Peptide->b_ions y_ions y-ion Series (C-term) y1 (Leu) y2 (Lys-Leu) y3 (Gly-Lys-Leu) y4 (Ala-Gly-Lys*-Leu) Peptide->y_ions b_ions:b2->b_ions:b3 +128 (Lys) + 166 (Dnp) y_ions:y1->y_ions:y2 +128 (Lys) + 166 (Dnp) Logic Validation Rule: Shift appears ONLY when fragment contains Lys(Dnp) Logic->b_ions:b3 Logic->y_ions:y2

Caption: Visualizing the +166 Da mass shift. The shift occurs only when the fragmentation path crosses the Dnp-modified Lysine.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Thermo Fisher Scientific. (n.d.). Data-Dependent Neutral-Loss Mass Spectrometry for the Identification of Protein Phosphorylation (Application Note illustrating neutral loss logic applicable to modified peptides). Link

  • IonSource. (2009). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Link

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide: Peak Shape & Retention Issues. Link

  • Waters Corporation. (n.d.). Analysis of Post-Translation Modifications Using a Data Dependent Neutral Loss Scan Function. Link

Sources

A Researcher's Guide to Quantum Yield Measurement of Dnp-Quenched Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for determining the fluorescence quantum yield (Φf) of 2,4-dinitrophenyl (Dnp)-quenched fluorescent probes. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, ensuring robust and reliable measurements.

The Critical Role of Quantum Yield in Probe Performance

The fluorescence quantum yield (Φf) is the intrinsic measure of a fluorophore's efficiency, defined as the ratio of photons emitted to the number of photons absorbed.[1][2][3] For any fluorescent probe, particularly "activatable" or "turn-on" probes used in biological assays, an accurate determination of Φf is paramount. It dictates the probe's brightness and, consequently, the assay's sensitivity.

Dnp-quenched probes are a classic example of activatable probes. The Dnp group acts as an efficient quencher, suppressing the fluorescence of a nearby fluorophore. This quenching is typically relieved by an enzymatic or chemical cleavage event that separates the fluorophore from the Dnp moiety, resulting in a "turn-on" fluorescent signal.[4] The performance of such a probe is defined by the contrast between its "off" state (low quantum yield) and its "on" state (high quantum yield).

The Dnp Quenching Mechanism

The 2,4-dinitrophenyl group typically quenches fluorescence through a process known as static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the Dnp group.[5] This contact-based quenching is highly efficient at short distances. Upon cleavage of the linker separating the two, the complex is disrupted, and the fluorophore's intrinsic quantum yield is restored.

cluster_0 Quenched State ('Off') cluster_1 Unquenched State ('On') F_quenched F* Q_dnp Dnp F_quenched->Q_dnp F_ground F Q_dnp->F_ground Heat Loss F_ground->F_quenched Excitation (hν) Cleavage Enzymatic or Chemical Cleavage F_on_excited F* F_on_ground F F_on_excited->F_on_ground Fluorescence (hν') F_on_ground->F_on_excited Excitation (hν) Q_on Dnp Cleavage->F_on_ground

Caption: Dnp quenching mechanism before and after probe activation.

Comparing Quantum Yield Measurement Methodologies

The quantum yield of a fluorescent probe can be determined by two primary methods: the relative method and the absolute method. The choice between them depends on available equipment, the desired accuracy, and the specific properties of the probe being investigated.

FeatureRelative Method Absolute Method
Principle Compares the fluorescence of the sample to a standard with a known quantum yield.[1][2][6][7]Directly measures the ratio of photons emitted to photons absorbed by the sample.[6][8]
Equipment Standard UV-Vis spectrophotometer and spectrofluorometer.Spectrofluorometer equipped with a calibrated integrating sphere.[6][9]
Advantages Accessible equipment, well-established protocols, less complex data processing.Does not rely on the accuracy of a standard, considered a more fundamental measurement.
Disadvantages Accuracy is entirely dependent on the quantum yield of the chosen standard.[10] Potential for error propagation if solvents or instrument settings differ.Requires specialized and expensive equipment, sensitive to sample scattering, complex calibration.[8]
Best For Routine measurements, comparative studies, labs without specialized equipment.Establishing new standards, highly accurate characterization of novel fluorophores.

For most applications involving Dnp-quenched probes, the relative method is sufficient and more practical . It allows for a direct comparison of the probe's quenched and unquenched states against a reliable benchmark, which is often the primary goal.

Performance Comparison: Dnp vs. Other Quenchers

The effectiveness of a quencher is paramount for developing high-contrast probes. While Dnp is a classic and effective contact quencher, modern alternatives, often called "dark quenchers," have been developed.

Quencher TypeQuenching MechanismTypical Quenched Φf (Off-state)AdvantagesDisadvantages
Dnp Static (Contact) Quenching[5]< 0.01Small size, well-understood, effective for short probes.Has some native absorbance, potential for spectral interference.
BHQ (Black Hole Quencher) FRET & Static Quenching[5]< 0.005No native fluorescence, broad absorption spectra, high efficiency.[11]Larger molecule, may require longer linkers.
Iowa Black® FRET & Static Quenching< 0.005Excellent spectral overlap with many dyes, very low background.[12]Proprietary, can be more expensive.
QSY® Dyes FRET & Static Quenching< 0.005Broad family with varied absorption spectra to match different fluorophores.Proprietary.

Note: The quantum yield values are representative and can vary based on the fluorophore, probe design, and solvent environment.

The key to a high-performance activatable probe is maximizing the fold-increase in fluorescence upon activation. This requires both a very low quantum yield in the quenched state and a high quantum yield in the unquenched state. While modern quenchers may offer a slightly lower background, Dnp remains a highly viable and cost-effective option for many applications.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol details the comparative method for measuring the quantum yield of a Dnp-quenched probe in both its "off" (quenched) and "on" (unquenched/cleaved) states. This is a self-validating system that relies on careful sample preparation and data analysis.

Causality Behind the Protocol

The core principle is that solutions of a standard and a sample with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[2] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. By plotting integrated fluorescence versus absorbance for a series of dilute solutions, we create a linear relationship whose gradient is proportional to the quantum yield, minimizing errors from single-point measurements.[1][7]

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology

1. Materials and Equipment:

  • Quantum Yield Standard: Choose a standard whose absorption and emission spectra are in a similar range to your unquenched probe. Common standards include Quinine Sulfate (in 0.5 M H₂SO₄, Φf ≈ 0.54) or Rhodamine 6G (in ethanol, Φf ≈ 0.95).[13]

  • Dnp-quenched Probe: Your sample of interest.

  • Unquenched Fluorophore: A sample of the fluorophore part of the probe without the Dnp quencher, or the Dnp-probe post-cleavage.

  • Solvent: High-purity, spectroscopic grade solvent. The same solvent must be used for the standard and the sample.[6]

  • Instrumentation: A calibrated UV-Vis spectrophotometer and a calibrated spectrofluorometer.

2. Sample Preparation (The "Trustworthiness" Step):

  • Prepare stock solutions of the standard, the quenched probe, and the unquenched fluorophore.

  • From these stocks, prepare a series of 5-6 dilutions for each compound in the same solvent.

  • Crucial Point: The concentration range must be carefully chosen so that the absorbance of each solution at the excitation wavelength is between 0.01 and 0.1 .[1][2][7] Exceeding an absorbance of 0.1 leads to inner-filter effects, where the emitted fluorescence is re-absorbed by other probe molecules, invalidating the results.[1]

3. Absorbance Measurement:

  • Using the UV-Vis spectrophotometer, measure the absorbance spectrum for every dilution of the standard, quenched probe, and unquenched probe.

  • Record the absorbance value at the chosen excitation wavelength (λex). This wavelength should ideally be at or near the absorbance maximum of the compounds.

4. Fluorescence Measurement:

  • Set up the spectrofluorometer. Use the same λex and identical instrument settings (e.g., excitation and emission slit widths) for all measurements. Changing parameters between sample and standard will invalidate the comparison.[1]

  • Measure the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence profile of the compound.

  • Remember to measure a solvent blank to subtract any background signal.

5. Data Analysis and Calculation:

  • For each measured spectrum, integrate the area under the emission curve to get the total fluorescence intensity.

  • For each compound (standard, quenched probe, unquenched probe), create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

  • Perform a linear regression on each plot. The resulting gradient (slope) of the line is denoted as 'Grad'. The plot should be linear, confirming you are in a concentration range free of inner-filter effects.

  • Calculate the quantum yield of your sample (Φx) using the following equation[1]:

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    Where:

    • Φst is the known quantum yield of the standard.

    • Gradx and Gradst are the gradients from the plots for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term (ηx2 / ηst2) cancels out to 1.

By calculating Φx for both the quenched and unquenched probe, you can determine the probe's activation ratio or signal-to-noise contrast.

Protocol: Absolute Quantum Yield Measurement

For labs requiring the highest accuracy without reliance on standards, the absolute method using an integrating sphere is the gold standard.

Causality Behind the Protocol

An integrating sphere captures all photons, both scattered and emitted, from a sample. By first measuring the scatter from the cuvette with just the solvent (blank), and then measuring the cuvette with the sample, we can directly quantify the number of photons absorbed and the number of photons emitted. The ratio of these two values, after instrument correction, is the absolute quantum yield.[8][9]

Caption: Workflow for absolute quantum yield determination.

Step-by-Step Methodology

1. Instrument Setup and Calibration:

  • Install and align the integrating sphere accessory in the spectrofluorometer.

  • Crucial Point: Apply the correct spectral correction file for the specific sphere, grating, and detector combination. Using the wrong file is a major source of systematic error.[8]

  • Ensure the detector response is linear within the range of photon counts you will be measuring. Do not exceed the recommended photon count to avoid saturation.[8]

2. Measurement Procedure:

  • Blank Measurement: Place a 10mm quartz cuvette containing only the pure solvent inside the sphere. Excite at λex and record the full spectrum. This will show a large peak from the scattered excitation light. This integrated area is your reference (L_a).

  • Sample Measurement: Without changing any settings, replace the blank cuvette with an identical cuvette containing your Dnp-probe solution (absorbance should still be low, <0.1). Record the full spectrum. This will show a smaller scattering peak (as some light was absorbed) and a new emission peak.

  • The integrated area of the sample's scattering peak is (L_c).

  • The integrated area of the sample's emission peak is (E_c).

3. Data Analysis and Calculation:

  • The number of photons absorbed is proportional to the difference in the scattered light between the blank and the sample.

  • The absolute quantum yield (Φf) is calculated as:

    Φf = Ec / (La - Lc)

    Where:

    • Ec is the integrated fluorescence intensity of the sample.

    • La is the integrated intensity of the scattering peak for the blank.

    • Lc is the integrated intensity of the scattering peak for the sample.

This procedure should be repeated for both the quenched and unquenched states of the probe to determine its performance characteristics.

References

  • Resch-Genger, U., et al. (2021). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • Wegner, K. D., et al. (2023).
  • Hofkens, J., et al. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics.
  • Dinca, V., et al. (2013). Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity. PubMed.
  • Dinca, V., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. PMC.
  • Prahl, S. (2011). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Oregon Medical Laser Center.
  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Dinca, V., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity.
  • PeptaNova GmbH.
  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. PMC.
  • Green, N. M. (1963). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. SciSpace.
  • Medarova, Z., et al. (2009). Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice. PMC.
  • BenchChem.
  • Abulrob, A., et al.
  • Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards.
  • HORIBA. A Guide to Recording Fluorescence Quantum Yields.
  • Integrated DNA Technologies. (2023). Double-quenched probes increase signal to noise ratios by decreasing background fluorescence.
  • Johanson, M. K., et al. (2006). Choosing reporter-quencher pairs for efficient quenching through formation of intramolecular dimers. SciSpace.
  • Wang, L., et al. (2018). Nanostructure and Corresponding Quenching Efficiency of Fluorescent DNA Probes. MDPI.
  • Microsynth AG.
  • CHEM4432. (2020). Quantum yield of fluorescence. YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-2,4-Dinitrophenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-2,4-Dinitrophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.